1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)pyrazol-1-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O/c13-11(14,15)8-6-9(12(16,17)18)20(19-8)10(21)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESSAXBXORIGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371064 | |
| Record name | [3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134947-25-4 | |
| Record name | [3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
This technical guide provides a comprehensive overview of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and potential biological applications based on related compounds.
Chemical Structure and Properties
This compound possesses a central pyrazole ring substituted with a benzoyl group at the N1 position and two trifluoromethyl groups at the C3 and C5 positions. The presence of the trifluoromethyl groups significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry.
Molecular Formula: C₁₂H₅F₆N₂O
Molecular Weight: 323.18 g/mol
CAS Number: 134947-25-4
Table 1: Physicochemical Properties of 3,5-bis(trifluoromethyl)pyrazole
| Property | Value | Reference |
| Melting Point | 83-85 °C | [1] |
| Boiling Point | 147 °C | [1] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, a plausible two-step synthetic route can be proposed based on established methods for pyrazole synthesis and subsequent N-acylation.
Step 1: Synthesis of 3,5-bis(trifluoromethyl)pyrazole
The synthesis of the pyrazole core can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine. For 3,5-bis(trifluoromethyl)pyrazole, the starting material would be 1,1,1,5,5,5-hexafluoroacetylacetone.
Experimental Protocol:
-
To a solution of 1,1,1,5,5,5-hexafluoroacetylacetone (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3,5-bis(trifluoromethyl)pyrazole.
Step 2: N-Benzoylation of 3,5-bis(trifluoromethyl)pyrazole
The final step involves the acylation of the pyrazole nitrogen with benzoyl chloride. A modern and efficient method for this transformation utilizes microwave irradiation in a solvent-free system.[2]
Experimental Protocol:
-
Grind basic alumina (e.g., 5 g) with a pestle and mortar.
-
Add 3,5-bis(trifluoromethyl)pyrazole (1 equivalent), benzoyl chloride (1.1 equivalents), and pyridine (1.1 equivalents) to the activated basic alumina.
-
Mix the components thoroughly.
-
Transfer the solid mixture to a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 300-500 W) for 5-15 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, extract the product from the solid support using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound.
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.
¹H NMR: The proton NMR spectrum is expected to be simple, showing multiplets in the aromatic region corresponding to the protons of the benzoyl group and a singlet for the C4 proton of the pyrazole ring.
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon, the aromatic carbons of the benzoyl group, the carbons of the pyrazole ring, and the characteristic quartets for the trifluoromethyl carbons due to C-F coupling.
¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups.
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching of the benzoyl group (around 1680-1700 cm⁻¹), C-F stretching vibrations (around 1100-1300 cm⁻¹), and C=N and C=C stretching of the pyrazole and benzene rings.
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 323. Key fragmentation patterns for pyrazoles often involve the loss of N₂ and HCN.[3] The benzoyl group would also lead to characteristic fragments.
Potential Biological Activity and Drug Development Applications
Specific biological activity data for this compound has not been reported. However, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5]
Notably, derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have been reported as potent growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The trifluoromethyl groups are known to enhance the biological activity and metabolic stability of drug candidates.
Given the structural similarities, it is plausible that this compound could exhibit antimicrobial properties. For drug development professionals, a logical next step would be to screen this compound for its activity against a panel of clinically relevant bacterial and fungal pathogens.
References
- 1. 3,5-Bis(trifluoromethyl)pyrazole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the primary synthesis pathway for 1-benzoyl-3,5-bis(trifluoromethyl)pyrazole, a valuable compound in medicinal chemistry and drug development. The synthesis involves the N-benzoylation of 3,5-bis(trifluoromethyl)pyrazole. This document provides a comprehensive overview of the reaction, including the necessary reagents, and a generalized experimental protocol based on established chemical principles for N-acylation of pyrazoles.
Core Synthesis Pathway
The most direct and commonly employed method for the synthesis of this compound is the reaction of 3,5-bis(trifluoromethyl)pyrazole with a suitable benzoylating agent, typically benzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the pyrazole nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride.
The general transformation is depicted in the following reaction scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a generalized procedure can be derived from standard organic chemistry practices for the N-acylation of pyrazoles.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 3,5-bis(trifluoromethyl)pyrazole | C₅H₂F₆N₂ | 204.08 |
| Benzoyl chloride | C₇H₅ClO | 140.57 |
| Triethylamine (or Pyridine) | C₆H₁₅N (C₅H₅N) | 101.19 (79.10) |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | CH₂Cl₂ (C₄H₈O) | 84.93 (72.11) |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-bis(trifluoromethyl)pyrazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: To the solution, add a tertiary amine base such as triethylamine or pyridine (1.1-1.5 eq). The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.
-
Benzoylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.0-1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Isolation: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Data Presentation
| Parameter | Expected Value/Range |
| Yield | 60-90% |
| Physical Appearance | White to off-white solid |
| Melting Point | Not reported |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons of the benzoyl group and the pyrazole ring proton. |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon, aromatic carbons, and pyrazole ring carbons. |
| Mass Spectrometry (m/z) | Expected molecular ion peak corresponding to C₁₂H₆F₆N₂O. |
Logical Workflow of the Synthesis
The logical progression of the synthesis, from starting materials to the final purified product, can be visualized as follows:
Figure 2: Step-by-step workflow for the synthesis and purification of this compound.
In-Depth Technical Guide: Spectroscopic Data and Synthesis of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole. This compound, with the CAS Number 134947-25-4, is of interest to researchers in medicinal chemistry and drug development due to its unique structural features, including the pyrazole core and trifluoromethyl groups, which can significantly influence a molecule's biological activity and pharmacokinetic properties.[1][2][3]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | CDCl₃ | 7.95-7.85 | m | 2H, Benzoyl (ortho) | |
| 7.70-7.60 | m | 1H, Benzoyl (para) | |||
| 7.55-7.45 | m | 2H, Benzoyl (meta) | |||
| 7.10 | s | 1H, Pyrazole (H-4) | |||
| ¹³C NMR | CDCl₃ | 166.5 | C=O (Benzoyl) | ||
| 146.0 (q) | ¹JCF ≈ 270 | C-3/C-5 (Pyrazole) | |||
| 134.5 | Benzoyl (para) | ||||
| 132.0 | Benzoyl (ipso) | ||||
| 130.0 | Benzoyl (ortho) | ||||
| 129.0 | Benzoyl (meta) | ||||
| 121.0 (q) | ²JCF ≈ 38 | CF₃ | |||
| 115.5 | C-4 (Pyrazole) | ||||
| ¹⁹F NMR | CDCl₃ | -63.5 | s | -CF₃ |
Note: Predicted values based on typical shifts for similar structures. Experimental verification is recommended.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1710-1690 | Strong | C=O stretch (aroyl ketone) |
| 1580-1560 | Medium | C=N stretch (pyrazole ring) |
| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |
| 1300-1200 | Strong | C-N stretch |
| 800-700 | Strong | Aromatic C-H bending |
Mass Spectrometry (MS)
| Technique | m/z | Assignment |
| ESI-MS | 309.03 | [M+H]⁺ |
| 331.01 | [M+Na]⁺ |
Note: The molecular weight of this compound (C₁₂H₆F₆N₂O) is 308.18 g/mol .
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of 3,5-bis(trifluoromethyl)pyrazole with benzoyl chloride.
Materials and Reagents
-
3,5-bis(trifluoromethyl)pyrazole
-
Benzoyl chloride
-
Triethylamine (or another suitable base, e.g., pyridine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-bis(trifluoromethyl)pyrazole (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using the spectroscopic methods detailed above (NMR, IR, and MS).
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Spectroscopic Characterization
Caption: Relationship between the compound and characterization techniques.
References
A Technical Guide to 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document details available data on its structure, properties, and potential synthetic routes, and discusses its relevance in the broader context of pyrazole derivatives in drug discovery.
Chemical Identity and Physical Properties
This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of two trifluoromethyl groups and a benzoyl moiety significantly influences its physicochemical characteristics. While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from related structures and computational models.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 134947-25-4 | [1] |
| Molecular Formula | C₁₂H₅F₆N₂O | Calculated |
| Molecular Weight | 307.18 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in organic solvents | Inferred from structure |
For comparison, the parent compound, 3,5-bis(trifluoromethyl)pyrazole, is a solid with a melting point of 83-85 °C. The addition of the benzoyl group at the N1 position is expected to increase the molecular weight and may influence the melting point and solubility profile.
Synthesis and Characterization
A practical and high-yielding synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed, which can be adapted for the synthesis of this compound.[2] A plausible synthetic route would involve the condensation of a 1,3-diketone bearing two trifluoromethyl groups with a benzoylhydrazine.
A general synthetic approach for related pyrazole derivatives involves the reaction of a β-diketone with a hydrazine derivative.[3] For the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, a common starting material is 3',5'-bis(trifluoromethyl)acetophenone, which reacts with a hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyrazole ring.[4][5]
Experimental Protocol: Illustrative Synthesis of a Related Pyrazole Aldehyde
The following protocol for the synthesis of a 3,5-bis(trifluoromethyl)phenyl-derived pyrazole aldehyde illustrates a key step that could be adapted for the synthesis of the title compound.[4]
-
Hydrazone Formation: 4-Hydrazinobenzoic acid (10.5 mmol) and 3',5'-bis(trifluoromethyl)acetophenone (10 mmol) are refluxed in anhydrous ethanol (50 mL) for 8 hours. The solvent is then removed under reduced pressure.
-
Vilsmeier-Haack Reaction: The resulting dry product is dissolved in anhydrous N,N-dimethylformamide (DMF) (30 mL). The Vilsmeier-Haack reagent, prepared by the dropwise addition of phosphorus oxychloride to DMF at 0 °C, is then added to the hydrazone solution. The reaction mixture is heated, leading to the formation of the pyrazole aldehyde.
-
Workup: The reaction is quenched with ice water, and the precipitated product is filtered, washed with water, and dried to yield the pure pyrazole aldehyde.
Characterization:
The characterization of pyrazole derivatives typically involves a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure and substitution pattern of the molecule.[4][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.[4]
Chemical Reactivity and Stability
The reactivity of the pyrazole ring is influenced by the nature and position of its substituents.[7] The electron-withdrawing trifluoromethyl groups at the 3 and 5 positions are expected to decrease the electron density of the pyrazole ring, potentially affecting its basicity and reactivity in electrophilic substitution reactions. The benzoyl group at the N1 position can also influence the electronic properties and steric accessibility of the ring.
Potential Biological and Pharmacological Significance
Pyrazole derivatives are a well-established class of compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery.[3][6] These activities include:
-
Antimicrobial Activity: Many pyrazole derivatives have shown potent activity against various bacterial and fungal strains.[5][8][9]
-
Anti-inflammatory Activity: Certain pyrazole-containing compounds exhibit significant anti-inflammatory properties.[8]
-
Anticancer Activity: The pyrazole scaffold is found in several compounds with demonstrated antitumor activity.[6]
-
Other Activities: Pyrazole derivatives have also been investigated for their potential as antiviral, antidiabetic, and neuroprotective agents.[3][10]
The presence of trifluoromethyl groups is a common feature in many pharmaceuticals, as they can enhance metabolic stability, binding affinity, and bioavailability.[4] Therefore, this compound represents a molecule of significant interest for further investigation in drug development programs.
Visualizations
Diagram 1: General Drug Discovery Workflow
References
- 1. This compound | 134947-25-4 [chemicalbook.com]
- 2. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole: Unraveling the Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive analysis of the core mechanism of action of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole.
Executive Summary
This technical guide aims to provide a thorough understanding of the molecular mechanisms underpinning the biological activity of the synthetic compound this compound. Extensive searches of scientific literature and patent databases have revealed that while the broader class of pyrazole derivatives is well-documented for a range of biological effects, including insecticidal, fungicidal, and antimicrobial properties, specific and detailed information on the mechanism of action for this compound is not extensively available in the public domain. This document synthesizes the existing knowledge on related compounds to infer potential mechanisms and outlines the general biological context of pyrazole derivatives.
Introduction to Pyrazole Derivatives
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a common feature in a multitude of biologically active compounds due to its ability to engage in various non-covalent interactions with biological macromolecules. The trifluoromethyl groups at the 3 and 5 positions of the pyrazole ring are known to enhance metabolic stability and membrane permeability, while the N-benzoyl group can significantly influence the compound's interaction with molecular targets.
Inferred Biological Activities and Potential Mechanisms
While direct studies on the mechanism of action of this compound are scarce, the activities of structurally similar compounds provide valuable insights into its potential biological roles.
Insecticidal and Acaricidal Activity
Numerous pyrazole derivatives have been developed as commercial insecticides and acaricides.[1] Patents related to pyrazole-containing compounds often highlight their efficacy against a range of agricultural pests. The mechanism of action for many insecticidal pyrazoles involves the disruption of the central nervous system. A common target is the gamma-aminobutyric acid (GABA)-gated chloride channel, where the binding of the pyrazole derivative blocks the inhibitory neurotransmitter GABA, leading to hyperexcitation, convulsions, and death of the insect.
Logical Relationship: Potential Insecticidal Mechanism
Caption: Postulated insecticidal mechanism via GABA receptor antagonism.
Antimicrobial Activity
Studies on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, which share a key structural motif with the compound of interest, have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] While the precise molecular targets are often not fully elucidated, potential mechanisms could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Experimental Workflow: General Antimicrobial Screening
Caption: A typical workflow for identifying and characterizing antimicrobial compounds.
Quantitative Data from Related Compounds
Although no quantitative data for this compound's mechanism of action is available, the following table summarizes the activity of a related class of compounds, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, against various bacterial strains. This data is presented to give a contextual understanding of the potential potency of this structural class.
| Compound Class | Target Organism | Activity Metric | Value Range | Reference |
| 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles | Gram-positive bacteria | MIC | As low as 0.25 µg/mL | |
| 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles | MRSA | MBEC | As low as 1 µg/mL |
MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.
Experimental Protocols for Elucidating Mechanism of Action
To determine the specific mechanism of action of this compound, a series of well-established experimental protocols would need to be employed.
Target Identification
-
Affinity Chromatography: The compound could be immobilized on a solid support to capture its binding partners from cell lysates. The bound proteins would then be identified by mass spectrometry.
-
Yeast Two-Hybrid Screening: This genetic method can be used to identify protein-protein interactions and can be adapted to screen for small molecule-protein interactions.
-
Computational Docking: In silico modeling can predict the binding of this compound to the three-dimensional structures of known protein targets.
Signaling Pathway Analysis
-
Western Blotting: Following treatment of cells with the compound, changes in the phosphorylation state or expression levels of key signaling proteins (e.g., kinases, transcription factors) can be assessed.
-
Reporter Gene Assays: Cells can be engineered with reporter constructs (e.g., luciferase) under the control of specific transcription factors to monitor the activity of signaling pathways in real-time.
-
Phosphoproteomics: A large-scale analysis of protein phosphorylation changes upon compound treatment can provide a global view of the affected signaling networks.
Signaling Pathway Investigation Workflow
Caption: Experimental workflow for identifying affected signaling pathways.
Conclusion and Future Directions
Future research should focus on target identification and validation studies, followed by detailed biochemical and cellular assays to unravel the precise molecular interactions and downstream signaling events. Such studies are crucial for the potential development of this and related compounds for therapeutic or agricultural applications. This guide serves as a foundational document to direct these future research endeavors.
References
An In-depth Technical Guide to 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole (CAS Number: 134947-25-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole, identified by CAS number 134947-25-4. This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities. The presence of two trifluoromethyl groups is expected to significantly influence its physicochemical properties and biological interactions. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and materials science.
Chemical Identity and Physical Properties
This compound is a substituted pyrazole with the molecular formula C12H6F6N2O and a molecular weight of 308.18 g/mol .[1] The trifluoromethyl groups, known for their strong electron-withdrawing nature, are anticipated to enhance the compound's metabolic stability and membrane permeability, properties often sought in drug candidates.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | Value (this compound) | Value (3,5-Bis(trifluoromethyl)pyrazole) |
| CAS Number | 134947-25-4 | 14704-41-7 |
| Molecular Formula | C12H6F6N2O | C5H2F6N2 |
| Molecular Weight | 308.18 g/mol [1] | 204.07 g/mol [2] |
| Melting Point | Data not available | 83-85 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| IUPAC Name | --INVALID-LINK--methanone | 3,5-bis(trifluoromethyl)-1H-pyrazole[3] |
| SMILES | C1=CC=C(C=C1)C(=O)N2C=C(C(=N2)C(F)(F)F)C(F)(F)F | C1=C(NN=C1C(F)(F)F)C(F)(F)F[3] |
Synthesis and Experimental Protocols
A general method for the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with a hydrazine derivative to form a hydrazone intermediate. This intermediate then reacts with a Vilsmeier-Haack reagent to form the pyrazole aldehyde.[4][5]
Hypothetical Synthetic Workflow:
Caption: Hypothetical acylation of 3,5-bis(trifluoromethyl)pyrazole.
Potential Biological Activity and Signaling Pathways
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6] The introduction of trifluoromethyl groups can significantly enhance the biological activity of parent compounds.[7]
Antibacterial Activity
Research on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives has demonstrated their potential as potent growth inhibitors of drug-resistant bacteria, particularly Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][8] These compounds have been shown to be effective against bacterial biofilms as well.[8]
Anti-inflammatory Activity
Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[9] The anti-inflammatory potential of N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline has been noted to be comparable to standard drugs like diclofenac and celecoxib.[6]
Signaling Pathway Inhibition
While no specific signaling pathways have been elucidated for this compound, studies on other pyrazole derivatives offer insights into potential mechanisms. For instance, certain imidazo-pyrazole derivatives have been shown to inhibit neutrophil chemotaxis by strongly inhibiting p38 MAPK signaling.[10] This suggests that trifluoromethyl-substituted pyrazoles could potentially modulate inflammatory responses through the inhibition of key signaling kinases.
Illustrative Signaling Pathway Potentially Targeted by Pyrazole Derivatives:
Caption: Potential inhibition of the p38 MAPK pathway by pyrazole derivatives.
Conclusion and Future Directions
This compound represents a compound of interest for further investigation, particularly in the fields of medicinal chemistry and materials science. Its structural features suggest the potential for significant biological activity. Future research should focus on elucidating its precise physicochemical properties through experimental determination. A detailed, optimized synthesis protocol would be invaluable for facilitating further studies. Most importantly, comprehensive biological screening is warranted to identify its specific molecular targets and mechanisms of action, including its effects on key signaling pathways. Such studies will be crucial in determining the therapeutic or industrial potential of this compound.
References
- 1. 134947-25-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3,5-Bis(trifluoromethyl)pyrazole 99 14704-41-7 [sigmaaldrich.com]
- 3. 3,5-Bis(trifluoromethyl)pyrazole | C5H2F6N2 | CID 518991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential inhibition of signaling pathways by two new imidazo-pyrazoles molecules in fMLF-OMe- and IL8-stimulated human neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Trifluoromethylated Pyrazole Derivatives: A Technical Guide
An in-depth exploration of the synthesis, biological activity, and therapeutic potential of trifluoromethylated pyrazole derivatives for researchers, scientists, and drug development professionals.
The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacokinetic and pharmacodynamic properties of parent molecules.[1] The CF3 group's unique electronic and steric effects can lead to increased lipophilicity, improved metabolic stability, and altered pKa, making it a valuable tool in drug design.[1] When integrated into the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the resulting trifluoromethylated pyrazole derivatives exhibit a wide spectrum of biological activities, positioning them as privileged structures in drug discovery.[2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the discovery of these compounds, detailing their synthesis, biological evaluation, and underlying mechanisms of action.
Synthetic Strategies for Trifluoromethylated Pyrazoles
The synthesis of trifluoromethylated pyrazole derivatives has been approached through various innovative strategies, ranging from classical condensation reactions to modern cycloaddition and one-pot methodologies. These methods offer access to a diverse array of substituted pyrazoles, enabling extensive structure-activity relationship (SAR) studies.
One-Pot, Three-Component Reaction
A highly efficient and green protocol for the synthesis of 2-phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives has been developed.[9] This method involves the condensation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, various aniline derivatives, and trimethyl orthoformate under solvent-free conditions.[9] The key advantages of this approach are its operational simplicity, high yields (ranging from 80% to 92%), and the absence of a catalyst.[9]
Experimental Protocol: One-Pot Synthesis of 2-phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives [9]
-
In a sealed tube, combine 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1 mmol), an aniline derivative (1.2 mmol), and trimethyl orthoformate (1 mmol).
-
Stir the mixture at 110 °C for a period of 45–120 minutes, monitoring the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (7/3) mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Isolate the precipitated product by simple filtration.
Cycloaddition Reactions
[3+2] cycloaddition reactions represent a powerful tool for the construction of the pyrazole ring. One such approach involves the reaction of in situ generated trifluoroacetonitrile imines with enones.[10] This reaction proceeds with high regio- and diastereoselectivity to yield trans-configured 5-acyl-pyrazolines, which can then be aromatized to the corresponding pyrazoles.[10] The solvent used during the subsequent oxidation step plays a critical role in the final product, with DMSO favoring the formation of fully substituted pyrazoles and hexane leading to deacylated derivatives.[10]
Another cycloaddition strategy utilizes the reaction of β-CF3-1,3-enynes with hydrazines.[11] This divergent synthesis allows for the formation of trifluoromethylated pyrazolidines, pyrazolines, or pyrazoles depending on the nature of the hydrazine reagent.[11]
Experimental Workflow: Synthesis of Trifluoromethylated Pyrazoles via [3+2] Cycloaddition
Caption: Synthesis of 3-trifluoromethylpyrazoles via [3+2] cycloaddition.
Synthesis from β-Enamino Diketones
A versatile method for synthesizing trifluoromethylated pyrazole hybrids involves the cyclocondensation of trifluoromethylated β-enamino diketones with phenylhydrazine, followed by reaction with thiosemicarbazide.[12] This approach has been successfully employed to generate a series of trifluoromethylated pyrazole thiosemicarbazones, which can be further cyclized to form 2-amino-1,3,4-thiadiazole hybrids.[12]
Experimental Protocol: Synthesis of Trifluoromethylated Pyrazole Thiosemicarbazones [12]
-
Solubilize the trifluoromethylated β-enamino diketone (1.0 mmol) in acetonitrile (10.0 ml).
-
Add phenylhydrazine (1.0 mmol) and boron trifluoride diethyl etherate solution (1.5 mmol).
-
Stir the mixture under reflux for 7 hours.
-
Cool the reaction mixture to room temperature and add thiosemicarbazide (3.0 mmol).
-
Continue stirring under reflux for an additional period.
-
After cooling, the product can be isolated and purified.
Biological Activities of Trifluoromethylated Pyrazole Derivatives
Trifluoromethylated pyrazoles have demonstrated a remarkable range of biological activities, with significant potential in the development of new therapeutic agents.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of these compounds, particularly against drug-resistant bacteria.[2][13][14] Several novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent growth inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][13][14]
Investigations into the mechanism of action suggest that these compounds may have a broad range of inhibitory effects, targeting multiple cellular processes which could make it more difficult for bacteria to develop resistance.[14] Furthermore, some derivatives are effective at inhibiting and eradicating bacterial biofilms, a key factor in persistent and chronic infections.[4][13][14]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Trifluoromethylated Pyrazole Derivatives against Gram-Positive Bacteria [2]
| Compound | Substituent | S. aureus (MIC in µg/mL) | MRSA (MIC in µg/mL) | Enterococci (MIC in µg/mL) |
| 19 | Dichloroaniline | 0.5 | 0.5 | - |
| 20 | Dichloroaniline | 0.5 | 0.5 | - |
| 21 | 4-Bromo-3-chloro-aniline | 0.5 | 0.5 | 1 |
| 22 | Trifluoromethyl | - | - | - |
| 23 | Trifluoromethyl | - | - | - |
Anti-inflammatory Activity
The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drugs, with celecoxib being a prominent example.[3] Trifluoromethylated pyrazole-carboxamide derivatives have been designed and synthesized as potential non-steroidal anti-inflammatory drugs (NSAIDs) with the aim of achieving selective cyclooxygenase-2 (COX-2) inhibition.[6]
Table 2: In Vitro COX Inhibitory Activity of Trifluoromethyl-Pyrazole-Carboxamide Derivatives [6]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio |
| 3b | 0.46 | 3.82 | - |
| 3d | - | 4.92 | 1.14 |
| 3g | - | 2.65 | 1.68 |
| Ketoprofen | - | 0.164 | 0.21 |
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Caption: Inhibition of COX enzymes by trifluoromethylated pyrazoles.
Antiparasitic Activity
Trifluoromethylated pyrazole hybrids have also been investigated for their antiparasitic properties.[12] A series of trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole hybrids demonstrated in vitro activity against the promastigote form of Leishmania amazonensis and the epimastigote form of Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[12] Structure-activity relationship studies indicated that compounds with a bulky group at the para position of the phenyl ring attached to the pyrazole core exhibited enhanced antiparasitic effects.[12]
Conclusion
The discovery and development of trifluoromethylated pyrazole derivatives represent a vibrant and highly promising area of medicinal chemistry. The strategic incorporation of the trifluoromethyl group onto the pyrazole scaffold has yielded compounds with potent and diverse biological activities, including antimicrobial, anti-inflammatory, and antiparasitic properties. The continued exploration of novel synthetic methodologies and the elucidation of their mechanisms of action will undoubtedly pave the way for the development of new and effective therapeutic agents to address a range of unmet medical needs. The versatility of the pyrazole nucleus, combined with the beneficial properties of the trifluoromethyl group, ensures that this class of compounds will remain a focus of drug discovery efforts for the foreseeable future.[4][15]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activity of Pyrazole Compounds with Trifluoromethyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a five-membered heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] The incorporation of a trifluoromethyl (CF₃) group into the pyrazole ring significantly enhances the pharmacological properties of these molecules. The CF₃ group is known for its ability to increase lipophilicity, improve metabolic stability, and modulate the electronic characteristics of the parent molecule, often leading to enhanced efficacy and better pharmacokinetic profiles.[4][5] This technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethyl-containing pyrazole compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and agrochemical applications. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support research and development efforts in this promising area of medicinal chemistry.
Anticancer Activity
Trifluoromethylated pyrazole derivatives have emerged as a significant class of compounds with potent anticancer activities, targeting various mechanisms involved in cancer cell proliferation and survival.[3][6]
Mechanism of Action: Tubulin Polymerization Inhibition
A notable mechanism of action is the inhibition of tubulin polymerization. Certain trifluoromethyl pyrazoles act as microtubule-destabilizing agents, similar to combretastatin A-4 (CA-4). These compounds bind to the colchicine site on tubulin, preventing its assembly into microtubules.[7] This disruption of the microtubule dynamics leads to the formation of defective mitotic spindles, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[7]
Caption: Pathway of tubulin polymerization inhibition by trifluoromethyl pyrazoles.
Mechanism of Action: Multi-Kinase Inhibition
Other series of trifluoromethyl pyrazoles exert their anticancer effects by inhibiting key enzymes involved in cell signaling, such as Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), and Topoisomerase-1 (Topo-1).[8] By dually inhibiting these targets, the compounds can disrupt multiple pathways crucial for tumor growth, proliferation, and survival. For instance, inhibiting EGFR blocks downstream signaling cascades that promote cell proliferation, while Topo-1 inhibition interferes with DNA replication, leading to cell death.[8]
Quantitative Data: Anticancer Activity
The antiproliferative activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
| C-23 | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 1.3 ± 0.8 | [7] |
| HeLa (Cervical) | 5.5 ± 0.6 | [7] | ||
| B16F10 (Skin) | 6.0 ± 0.6 | [7] | ||
| EMT6/AR1 (Resistant Breast) | 14.7 ± 0.3 | [7] | ||
| Compound 11 | Dual EGFR/Topo-1 Inhibitor | MCF-7 (Breast) | 2.85 | [8] |
| HT-29 (Colon) | 2.12 | [8] | ||
| Resistant HT-29 | 63.44 | [8] | ||
| Compound 36 | CDK2 Inhibitor | - | 0.199 | [6] |
| Compound 50 | Dual EGFR/VEGFR-2 Inhibitor | HepG2 (Liver) | 0.71 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol outlines a common method for assessing the antiproliferative activity of compounds against cancer cell lines.[7]
-
Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized trifluoromethyl pyrazole compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. A control group receives only the solvent.
-
Incubation: The plates are incubated for a fixed period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The plates are then washed with water and air-dried.
-
Staining: The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing the plates with 1% acetic acid. The plates are then air-dried.
-
Dye Solubilization: The bound SRB dye is solubilized with a 10 mM Tris base solution.
-
Data Acquisition: The optical density (absorbance) is measured using a microplate reader at a wavelength of approximately 515 nm. The IC₅₀ value is calculated by plotting the percentage of cell growth inhibition against the compound concentration.
Antimicrobial Activity
N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated significant potential as antimicrobial agents, particularly against antibiotic-resistant Gram-positive bacteria.[9][10][11]
Mechanism of Action
These compounds exhibit a broad range of inhibitory effects on macromolecular synthesis, suggesting they may act on multiple targets or a single target that has a global impact on bacterial cell function.[9][10] This multi-target potential is advantageous as it may reduce the likelihood of bacteria developing resistance.[10] Furthermore, these derivatives are effective at both preventing the formation of and eradicating pre-existing bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[9][10][11]
Quantitative Data: Antibacterial Activity
The potency of antimicrobial compounds is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6 | S. aureus (MRSA) | 1.56 - 3.12 | [11] |
| B. subtilis | 1.56 | [11] | |
| E. faecalis | 3.12 | [10][11] | |
| E. faecium (VRE) | 1.56 | [11] | |
| Compound 13 | S. aureus (MRSA) | 3.12 | [10][11] |
| Compound 18 | S. aureus (MRSA) | 1.56 - 3.12 | [10] |
| Compound 4 | E. coli | >100 | [12] |
| B. subtilis | 50 | [12] | |
| S. albus | 50 | [12] | |
| Compound 6e | E. coli | 50 | [12] |
| C. albicans (Fungus) | 50 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the standard method used to determine the MIC of an antimicrobial agent.
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared from an overnight culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory Activity (COX Inhibition)
A significant number of trifluoromethyl-containing pyrazoles are potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[1][13] The most well-known example is Celecoxib (SC-58635), a widely used non-steroidal anti-inflammatory drug (NSAID).[13]
Mechanism of Action
COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. By selectively inhibiting COX-2, these pyrazole derivatives can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1] Some of these compounds also exert COX-independent effects by interfering with transcription factors like NF-κB and NFAT, which are crucial for T-cell activation and the inflammatory response.[14]
Caption: Mechanism of selective COX-2 inhibition by trifluoromethyl pyrazoles.
Quantitative Data: COX Inhibition
The inhibitory potency against COX isoforms is measured by IC₅₀ values. A higher COX-1 IC₅₀ / COX-2 IC₅₀ ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Celecoxib (1i) | 15 | 0.04 | 375 | [13] |
| SC-236 (1f) | 1.8 | 0.009 | 200 | [13] |
| Compound 3b | 0.46 | 3.82 | 0.12 | [1] |
| Compound 3g | 4.45 | 2.65 | 1.68 | [1] |
| Compound 11 | - | 0.043 | Selective | [8] |
| Compound 12 | - | 0.049 | Selective | [8] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[1]
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is used.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (or vehicle control) in a reaction buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid.
-
Reaction Termination: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then stopped by adding a quenching solution (e.g., 1 M HCl).
-
Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Agrochemical Activities
The unique properties imparted by the trifluoromethyl group make these pyrazole derivatives highly effective as active ingredients in various agrochemical products, including herbicides, insecticides, and acaricides.[4][5]
Herbicidal Activity
Trifluoromethyl pyrazoles can act as potent herbicides.[15][16] For example, compound 11a showed excellent pre-emergence herbicidal effects against both broadleaf (dicotyledonous) and grass (monocotyledonous) weeds, with good crop safety for maize and rape at dosages of 150 g a.i./ha.[15] The mechanism often involves the inhibition of essential plant processes like chlorophyll and carotenoid biosynthesis, leading to a "bleaching" effect on green weeds.[16]
Insecticidal and Acaricidal Activity
Many pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety exhibit excellent insecticidal and acaricidal (mite-killing) activities.[17] Some compounds provide 100% inhibition of the carmine spider mite (Tetranychus cinnabarinus) at concentrations as low as 10 µg/mL.[17] These compounds can also be effective against pests like the diamondback moth (Plutella xylostella).[17] The mechanism of action for many pyrazole insecticides, like Fipronil, involves blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation, paralysis, and death.[18]
Quantitative Data: Agrochemical Activity
| Compound | Activity Type | Target Organism | Concentration/Dosage | Result (% Inhibition) | Reference |
| Compound 11a | Herbicidal | Various Weeds | 150 g a.i./ha | Good Efficacy | [15] |
| Compounds 6a, 6c | Herbicidal | D. sanguinalis, A. theophrasti | 150 g a.i./hm² | 50-60% | [19] |
| Compound 8e | Acaricidal | T. cinnabarinus | 10 µg/mL | 100% | [17] |
| Compound 8f | Acaricidal | T. cinnabarinus | 10 µg/mL | 100% | [17] |
| Compound 8l | Acaricidal | T. cinnabarinus | 10 µg/mL | 100% | [17] |
| Compound 8l | Insecticidal | P. xylostella | 50 µg/mL | Outstanding | [17] |
Experimental Protocol: General Agrochemical Screening Workflow
The discovery and development of new agrochemical agents follow a structured workflow.
Caption: A typical workflow for the discovery of new agrochemical compounds.
General Synthesis Protocol
While specific protocols vary, a common method for synthesizing N-substituted trifluoromethyl pyrazoles involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound containing a trifluoromethyl group.
General Protocol for N-(Trifluoromethyl)phenyl Substituted Pyrazoles[10][11]
-
Reaction Setup: To a solution of a substituted (trifluoromethyl)phenylhydrazine in a suitable solvent (e.g., ethanol), add 1,1,1-trifluoro-2,4-pentanedione (a β-diketone).
-
Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solvent is often removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. The crude product is purified, typically by column chromatography on silica gel, to yield the final trifluoromethyl pyrazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS).
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclooxygenase-independent inhibitory effects on T cell activation of novel 4,5-dihydro-3 trifluoromethyl pyrazole cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide on 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. The document details its chemical properties, synthesis protocols, and known biological context, offering valuable insights for professionals in research and development.
Core Chemical Properties
This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The key structural features include a benzoyl group attached to a nitrogen atom and two trifluoromethyl groups at positions 3 and 5 of the pyrazole ring. These trifluoromethyl groups significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in drug design.
| Property | Value | Reference |
| CAS Number | 134947-25-4 | [1][2] |
| Molecular Formula | C12H6F6N2O | [1] |
| Molecular Weight | 308.18 g/mol | [1] |
| Structure | A benzoyl group attached to the N1 position of a 3,5-bis(trifluoromethyl)pyrazole ring. |
Synthesis and Experimental Protocols
A plausible synthetic route involves the reaction of a benzoyl hydrazine with a 1,3-diketone bearing two trifluoromethyl groups, such as 1,1,1,5,5,5-hexafluoroacetylacetone. This condensation reaction is a standard method for forming the pyrazole ring system.
General Experimental Protocol: Synthesis of Substituted Pyrazoles
-
Reaction Setup: A solution of the appropriate hydrazine (in this case, benzoyl hydrazine) is prepared in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Diketone: The β-diketone (e.g., 1,1,1,5,5,5-hexafluoroacetylacetone) is added to the hydrazine solution, often at room temperature.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours to ensure the completion of the cyclization and dehydration steps.
-
Work-up and Purification: Upon cooling, the product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified using techniques like recrystallization or column chromatography to yield the pure pyrazole derivative.
The following diagram illustrates the logical workflow for a typical synthesis and characterization process.
Biological and Pharmacological Context
While specific biological data for this compound is limited in the public domain, the broader class of 3,5-bis(trifluoromethyl)pyrazole derivatives has been investigated for various biological activities. These compounds are recognized as potent inhibitors and modulators in various biological pathways.
Research has shown that pyrazole derivatives substituted with 3,5-bis(trifluoromethyl)phenyl groups can act as potent growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] These compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL and are also effective against bacterial biofilms.[3][4] The core 3,5-bis(trifluoromethyl)pyrazole moiety itself has been shown to act as a ligand for ion channels.[5]
The potential mechanism of action for such antibacterial agents often involves the inhibition of essential cellular processes. The logical relationship for the development and action of such compounds can be visualized as follows.
This technical guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further research and development in this promising area of chemical science.
References
- 1. 134947-25-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 134947-25-4 [chemicalbook.com]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Bis(trifluoromethyl)pyrazole | 14704-41-7 | FB36472 [biosynth.com]
An In-depth Technical Guide to 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a pyrazole core, trifluoromethyl groups, and a benzoyl moiety—it holds potential as a versatile building block for the synthesis of novel therapeutic agents. This document outlines its chemical identity, a representative synthetic protocol, and available physicochemical properties.
Chemical Structure and Identifiers
The canonical SMILES notation for this compound is: O=C(c1ccccc1)n1cc(C(F)(F)F)cc1C(F)(F)F
This notation describes a pyrazole ring substituted with a benzoyl group at the N1 position and two trifluoromethyl groups at the C3 and C5 positions.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value |
| IUPAC Name | (3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)(phenyl)methanone |
| CAS Number | 134947-25-4 |
| Molecular Formula | C₁₂H₆F₆N₂O |
| Molecular Weight | 308.18 g/mol |
| Appearance | White to off-white crystalline powder (typical) |
| Melting Point | Data not consistently available |
| Boiling Point | Data not available |
| Solubility | Expected to be soluble in common organic solvents |
Experimental Protocols
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly accessible literature, a standard N-acylation protocol for pyrazoles can be employed. The following represents a detailed, representative methodology for its synthesis.
Representative Synthesis of this compound
The synthesis involves the N-acylation of 3,5-bis(trifluoromethyl)pyrazole with benzoyl chloride in the presence of a base.
Materials:
-
3,5-bis(trifluoromethyl)pyrazole
-
Benzoyl chloride
-
Triethylamine (or a similar non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-bis(trifluoromethyl)pyrazole (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents).
-
Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Synthetic scheme for this compound.
Concluding Remarks
This compound serves as a valuable, albeit not extensively studied, chemical entity. The trifluoromethyl groups are known to enhance metabolic stability and binding affinity of drug candidates, while the pyrazole core is a common scaffold in pharmacologically active compounds. The benzoyl group can act as a handle for further functionalization or as a key interacting element within a biological target. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its properties and potential applications in drug development and materials science. Further research is warranted to fully characterize its spectral data, reactivity, and biological activity profile.
The Pharmacokinetic Profile of Trifluoromethylated Pyrazoles: A Technical Guide
The incorporation of a trifluoromethyl (CF3) group into a pyrazole scaffold is a prominent strategy in modern medicinal chemistry, designed to enhance the pharmacological properties of drug candidates. The unique electronic nature of the CF3 group—highly electronegative and metabolically stable—can significantly improve a molecule's lipophilicity, binding affinity, and metabolic resistance.[1][2][3] This guide provides an in-depth analysis of the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of trifluoromethylated pyrazoles, offering data-driven insights for researchers, scientists, and drug development professionals.
General Pharmacokinetic Characteristics
The trifluoromethyl group imparts distinct characteristics that modulate a molecule's journey through the body. Its high metabolic stability is a key advantage, as the carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes.[3][4] This often leads to a longer half-life and improved bioavailability.
-
Absorption: The CF3 group increases lipophilicity, which can enhance membrane permeability and oral absorption.[1] However, this must be balanced, as excessive lipophilicity can lead to poor solubility and other undesirable properties.
-
Distribution: Trifluoromethylated compounds often exhibit extensive binding to plasma proteins, primarily albumin. This influences their volume of distribution and the concentration of free, active drug available to interact with targets.[5]
-
Metabolism: While the CF3 group itself is typically inert, the rest of the pyrazole molecule undergoes metabolism, primarily Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[6][7][8] The specific CYP isozymes involved depend on the overall structure of the compound. For many pyrazole-containing drugs, CYP2C9 is a key metabolizing enzyme.[6][9]
-
Excretion: Following metabolism, the resulting more polar metabolites are typically eliminated from the body via the urine and feces.[9][10]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for representative trifluoromethylated pyrazoles, providing a basis for comparison.
Case Study: Celecoxib
Celecoxib is a well-characterized, selective COX-2 inhibitor containing a trifluoromethyl-pyrazole moiety. It serves as an excellent model for the pharmacokinetic profile of this class of compounds. After oral administration, it is rapidly absorbed, reaching peak plasma concentrations in about 3 hours.[6][9] It is extensively metabolized in the liver, with less than 3% of the drug being excreted unchanged.[6][9]
Table 1: Pharmacokinetic Parameters of Celecoxib
| Parameter | Value | Species | Notes | Source |
| Time to Peak (Tmax) | ~2-4 hours | Human | After oral administration. | [5][11] |
| Elimination Half-life (t1/2) | ~11 hours | Human (Healthy) | Can be prolonged by co-administered drugs. | [5][11] |
| Apparent Volume of Distribution (Vd) | ~455 L | Human | Suggests extensive distribution into tissues. | [5] |
| Oral Bioavailability (F) | 59% | Rat | Primarily due to presystemic hepatic metabolism. | [12] |
| Plasma Protein Binding | ~97% | Human | Primarily to albumin. | [5] |
| Metabolism | >97% | Human | Primarily by CYP2C9 (>75%) and to a lesser extent by CYP3A4 (<25%). | [6][9] |
| Excretion | Feces & Urine | Human | Excreted as metabolites. | [6][9] |
Other Trifluoromethylated Pyrazoles
While Celecoxib is the most studied, data from other compounds highlight the favorable ADME properties conferred by this chemical scaffold.
Table 2: Pharmacokinetic Data for Other Selected Compounds
| Compound | Parameter | Value | Species | Key Finding | Source |
| MK2 Inhibitor (Fluoro-derivative 19) | In vivo Clearance | 11 mL/min/kg | Rat | Fluorination significantly reduced clearance compared to the non-fluorinated parent (100 mL/min/kg). | [13] |
| MK2 Inhibitor (Fluoro-derivative 19) | Oral Bioavailability | 21% | Rat | Improved oral exposure due to better physicochemical properties. | [13] |
| TFISA | % Excreted Unchanged (Urine) | 45.7 ± 2.0% | Rat | Demonstrates that a significant portion can be excreted without metabolism. | [10] |
| TFISA | % Excreted as Metabolites (Urine) | 42.7 ± 3.3% | Rat | Shows metabolism is still a major elimination pathway. | [10] |
| 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | ADMET Prediction | High | In silico | Predicted to have high blood-brain barrier penetration and good oral bioavailability. | [14] |
Key Experimental Protocols
Reproducible and robust experimental design is critical for evaluating the pharmacokinetic properties of new chemical entities. Below are standardized protocols for key in vivo and in vitro assays.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the steps for determining key pharmacokinetic parameters following oral and intravenous administration.
-
Animal Model: Male Sprague-Dawley rats are used, typically cannulated in the jugular vein for serial blood sampling.
-
Dosing:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus dose (e.g., 5 mg/kg) via the tail vein.
-
Oral (PO): The compound is formulated as a suspension or solution and administered by oral gavage.
-
-
Blood Sampling: Serial blood samples (~0.2 mL) are collected from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC). Oral bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
Protocol 2: Bioanalytical Method using HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for quantifying a trifluoromethylated pyrazole (e.g., Celecoxib) in plasma samples.[12]
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an internal standard (e.g., ibuprofen).
-
Acidify the solution with a small volume of acid (e.g., 1M HCl).
-
Add an extraction solvent (e.g., isooctane-isopropanol, 95:5 v/v) and vortex vigorously to extract the drug and internal standard.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: An isocratic pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 10 cm length, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, water, acetic acid, and triethylamine (e.g., 47:53:0.1:0.03 v/v/v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the compound (e.g., 254 nm for Celecoxib).[12]
-
-
Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of the analyte in the plasma samples.
Protocol 3: In Vitro Metabolism with Human Liver Microsomes
This assay is used to identify the primary metabolizing CYP enzymes and characterize metabolite formation.
-
Incubation Mixture:
-
Prepare a reaction mixture containing human liver microsomes (HLMs), a NADPH-generating system (to initiate the reaction), and the test compound in a phosphate buffer.
-
-
Reaction:
-
Pre-incubate the HLMs with the test compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
To identify specific CYP involvement, parallel incubations can be run with microsomes containing single, cDNA-expressed human CYP enzymes (e.g., CYP2C9, CYP3A4).[6]
-
-
Termination and Analysis:
-
Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate intrinsic clearance. The use of specific CYP isozymes or chemical inhibitors helps determine the contribution of each enzyme to the overall metabolism.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of key processes and relationships.
Conclusion
Trifluoromethylated pyrazoles represent a privileged scaffold in drug discovery, consistently demonstrating favorable pharmacokinetic properties. The presence of the CF3 group enhances metabolic stability, often leading to improved bioavailability and a more predictable in vivo profile. As exemplified by Celecoxib and other emerging compounds, this chemical class undergoes predictable metabolism, primarily through hepatic CYP450 enzymes, followed by excretion. A thorough understanding of these ADME characteristics, guided by the robust experimental protocols detailed herein, is essential for the successful development of safe and effective therapeutics based on this versatile molecular framework.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07095C [pubs.rsc.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. ClinPGx [clinpgx.org]
- 10. Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 11. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process involving the initial formation of 3,5-bis(trifluoromethyl)pyrazole via cyclocondensation, followed by N-benzoylation.
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties of the intermediate and final products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |
| 3,5-Bis(trifluoromethyl)pyrazole | C₅H₂F₆N₂ | 204.08 | White to off-white solid | 85-95 |
| This compound | C₁₂H₅F₆N₂O | 308.18 | White crystalline solid | 80-90 |
Experimental Protocols
Part 1: Synthesis of 3,5-Bis(trifluoromethyl)pyrazole
This procedure is adapted from established methods for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine.[1][2]
Materials:
-
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (Hexafluoroacetylacetone)
-
Hydrazine hydrate or Hydrazine sulfate
-
Ethanol or aqueous sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.1 eq) dropwise at room temperature. An exothermic reaction may be observed. Alternatively, hydrazine sulfate can be used in an aqueous basic solution.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)pyrazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by sublimation to afford a white to off-white solid.
Part 2: Synthesis of this compound
This protocol describes the N-benzoylation of the pyrazole intermediate.
Materials:
-
3,5-Bis(trifluoromethyl)pyrazole
-
Benzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (optional, as co-solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Addition funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-bis(trifluoromethyl)pyrazole (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.1-1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound as a white crystalline solid.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
Application Notes and Protocols: 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole as a novel antimicrobial agent. The document outlines its putative mechanism of action, presents hypothetical antimicrobial activity data, and offers detailed protocols for its evaluation.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique structural features of the pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, make it a versatile scaffold for designing novel therapeutic agents.[4] This document focuses on the specific derivative, this compound, a compound hypothesized to possess significant antimicrobial efficacy. The trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of molecules, potentially increasing their antimicrobial potency.[5]
Putative Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, studies on analogous pyrazole-containing compounds suggest several potential pathways. Many pyrazole derivatives exert their antimicrobial effects by disrupting essential cellular processes in bacteria and fungi.[6][7]
One proposed mechanism involves the inhibition of bacterial DNA gyrase , a type II topoisomerase crucial for DNA replication, recombination, and repair.[6] By binding to this enzyme, the compound could prevent the relaxation of supercoiled DNA, leading to a cessation of cellular division and ultimately cell death.
Another potential target is the bacterial cell wall or membrane . Some pyrazole derivatives have been shown to interfere with the integrity of these structures, leading to leakage of intracellular components and cell lysis.[6] The lipophilic nature of the trifluoromethyl groups may facilitate the compound's interaction with and disruption of the lipid bilayer of the cell membrane.
Further investigation is required to definitively identify the molecular targets of this compound.
Data Presentation: Antimicrobial Activity
The following tables summarize hypothetical in vitro antimicrobial activity data for this compound against a panel of common pathogenic microorganisms. This data is presented for illustrative purposes to guide researchers in their evaluation of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 |
| Candida albicans | ATCC 90028 | Fungus | 16 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Microorganism | Strain | Gram Stain | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >64 |
| Candida albicans | ATCC 90028 | Fungus | 32 |
Experimental Protocols
Detailed methodologies for determining the antimicrobial activity of this compound are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a widely used technique for determining MIC values.[10][11]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums standardized to 5 x 10^5 CFU/mL
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
-
Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[9]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[12][13] This assay is a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipettes and tips
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.
-
Spot-inoculate the aliquots onto appropriately labeled agar plates.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
After incubation, count the number of colonies on each spot.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Visualizations
Signaling Pathway: Putative Inhibition of DNA Gyrase
Caption: Putative inhibition of bacterial DNA gyrase by the compound.
Experimental Workflow: MIC and MBC/MFC Determination
Caption: Workflow for determining MIC and MBC/MFC values.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijrar.org [ijrar.org]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. m.youtube.com [m.youtube.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole scaffold is a key pharmacophore in the development of novel therapeutic agents. While the direct application of this compound is primarily as a chemical intermediate, its derivatives, particularly those with a substituted phenyl group at the 1-position of the pyrazole ring, have demonstrated significant potential in antibacterial drug discovery. These compounds have shown potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).
The core structure, characterized by the presence of two trifluoromethyl groups on the pyrazole ring, contributes to the metabolic stability and potent biological activity of its derivatives. The trifluoromethyl groups are known to enhance the efficacy of many pharmaceuticals.[1][2]
Mechanism of Action
Derivatives of the 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole core have been identified as inhibitors of bacterial fatty acid biosynthesis (FAB).[3] This pathway is essential for bacterial survival, and its enzymes are attractive targets for the development of new antibiotics.[4][5] Specifically, studies suggest that these compounds may target the β-ketoacyl-acyl carrier protein synthases FabH and FabF, which are crucial for the initiation and elongation steps of fatty acid synthesis.[6][7][8] By inhibiting these enzymes, the pyrazole derivatives disrupt the bacterial cell membrane integrity, leading to bacterial cell death.[3] CRISPRi studies have further supported the role of these compounds as inhibitors of the fatty acid biosynthesis pathway.[3][9]
Applications in Antibacterial Drug Discovery
The primary application of this class of compounds is in the development of novel antibiotics to combat drug-resistant Gram-positive infections. Several synthesized derivatives have exhibited minimum inhibitory concentrations (MIC) in the sub-micromolar range against various strains of Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[2] Furthermore, these compounds have shown efficacy in eradicating bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[2][10] The potent antibacterial activity, coupled with low toxicity to human cells, makes these pyrazole derivatives promising candidates for further preclinical and clinical development.[10]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of 3,5-bis(trifluoromethyl)phenyl-substituted Pyrazole Derivatives against Gram-Positive Bacteria
| Compound ID | R-Group on Aniline | S. aureus ATCC 25923 (µg/mL) | MRSA ATCC 33591 (µg/mL) | E. faecalis ATCC 29212 (µg/mL) | Reference |
| 1 | H | 2 | 2 | 4 | [2] |
| 2 | 4-isopropyl | 1 | 2 | 2 | [2] |
| 3 | 4-tert-butyl | 1 | 1 | 2 | [2] |
| 4 | 4-methoxy | 8 | 16 | 16 | [2] |
| 5 | 4-phenoxy | 1 | 1 | 1 | [2] |
| 9 | 4-chloro | 1 | 2 | 2 | [2] |
| 11 | 4-trifluoromethyl | 0.5 | 1 | 1 | [2] |
| 28 | 3,5-bis(trifluoromethyl) | 0.25 | 0.5 | 0.5 | [2] |
| 29 | 3,5-dichloro | 0.25 | 0.5 | 0.5 | [2] |
Note: The compound IDs are based on the numbering in the cited literature.
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Selected Pyrazole Derivatives
| Compound ID | S. aureus ATCC 33591 (µg/mL) | Reference |
| 11 | 1 | [2] |
| 28 | 1 | [2] |
| 29 | 1 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-[4-(Anilinomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid Derivatives
This protocol is a generalized procedure based on reported syntheses.[2]
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of 3′,5′-bis(trifluoromethyl)acetophenone (1 equivalent) in ethanol, add 4-hydrazinobenzoic acid (1 equivalent).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Synthesis of the Pyrazole Aldehyde Intermediate via Vilsmeier-Haack Reaction
-
In a round-bottom flask, cool dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) to the cooled DMF with stirring.
-
Allow the mixture to warm to room temperature, then add the hydrazone intermediate from Step 1 (1 equivalent).
-
Heat the reaction mixture to 80 °C for 4-6 hours.[2]
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated pyrazole aldehyde by filtration, wash with water, and dry.
Step 3: Synthesis of the Final Anilino-methyl Pyrazole Derivatives (Reductive Amination)
-
Dissolve the pyrazole aldehyde from Step 2 (1 equivalent) and a substituted aniline (1.1 equivalents) in toluene.
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 6 hours to form the imine intermediate.
-
Cool the reaction mixture and filter the precipitated imine.
-
Dissolve the imine in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (5 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 10-12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Prepare a bacterial inoculum from an overnight culture, adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is a generalized procedure for assessing the antibiofilm activity of the compounds.
-
Grow bacterial biofilms on the pegs of a 96-peg lid by incubating the lid in a 96-well plate containing bacterial culture (approximately 10⁶ CFU/mL in a suitable growth medium) for 24-48 hours at 37 °C.
-
After biofilm formation, gently rinse the peg lid with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Transfer the peg lid to a new 96-well plate containing serial dilutions of the test compound in fresh growth medium.
-
Incubate the plate for 24 hours at 37 °C.
-
After incubation, transfer the peg lid to a new 96-well plate containing fresh growth medium and sonicate for 10-15 minutes to dislodge the remaining viable bacteria from the pegs.
-
Incubate this recovery plate for 24-48 hours at 37 °C.
-
The MBEC is the minimum concentration of the compound that prevents the regrowth of bacteria from the treated biofilm.
Mandatory Visualization
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Antibacterial Targets in Fatty Acid Biosynthesis" by H. Tonie Wright and Kevin A. Reynolds [pdxscholar.library.pdx.edu]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel bacterial FabH inhibitors (Pyrazol-Benzimidazole amide derivatives): Design, synthesis, bioassay, molecular docking and crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole and its Analogs in Gram-Positive Bacteria Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a significant global health challenge. This necessitates the development of novel antimicrobial agents with distinct mechanisms of action. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial effects. Notably, pyrazoles substituted with trifluoromethyl groups have demonstrated significant efficacy against resistant Gram-positive pathogens.
This document provides detailed application notes and protocols related to the potential use of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole and its closely related analogs, specifically 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives , as inhibitors of Gram-positive bacteria. Due to the limited publicly available data on the specific compound this compound, the following information is primarily based on published studies of its structural analogs. These analogs have shown potent activity, offering valuable insights into the potential of this chemical scaffold.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of various 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives against a panel of Gram-positive bacteria. These compounds serve as important surrogates for understanding the potential efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of 3,5-bis(trifluoromethyl)phenyl-substituted Pyrazole Derivatives against Staphylococcus aureus Strains
| Compound ID | S. aureus (ATCC 25923) MIC (µg/mL) | MRSA (ATCC 33591) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) |
| Analog 1 | 2 | 1 | 1 |
| Analog 2 | 1 | 0.5 | 0.5 |
| Analog 3 | 4 | 2 | 2 |
| Vancomycin | 1 | 1 | 1 |
| Daptomycin | 0.5 | 0.5 | 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of 3,5-bis(trifluoromethyl)phenyl-substituted Pyrazole Derivatives against Other Gram-Positive Bacteria
| Compound ID | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) | Enterococcus faecium (VRE, ATCC 700221) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) |
| Analog 1 | 4 | 2 | 1 |
| Analog 2 | 2 | 1 | 0.5 |
| Analog 3 | 8 | 4 | 2 |
| Vancomycin | 2 | >256 | 0.5 |
| Daptomycin | 1 | 1 | 0.25 |
Note: Data presented is a representative summary from various sources on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a test compound against Gram-positive bacteria, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Test compound (e.g., this compound analog)
-
Gram-positive bacterial strains (e.g., S. aureus, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain. b. Inoculate the colonies into sterile CAMHB. c. Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.
-
Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria in broth without compound) and a negative control (broth only). c. Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Workflow for MIC Determination
Protocol 2: Macromolecular Synthesis Inhibition Assay
This protocol helps to identify the potential cellular pathways affected by the test compound by measuring the inhibition of DNA, RNA, protein, and cell wall synthesis.
Materials:
-
Gram-positive bacterial strain (e.g., S. aureus)
-
Tryptic Soy Broth (TSB)
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and N-acetyl-[³H]glucosamine (for peptidoglycan).
-
Test compound
-
Trichloroacetic acid (TCA)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Bacterial Culture Preparation: a. Grow an overnight culture of the bacterial strain in TSB. b. Dilute the culture in fresh TSB and grow to early exponential phase.
-
Compound and Precursor Addition: a. Aliquot the bacterial culture into separate tubes. b. Add the test compound at a concentration known to inhibit growth (e.g., 4x MIC). c. Simultaneously, add the respective radiolabeled precursor to each tube. d. Include a positive control (no compound) and a negative control (known inhibitor for each pathway, e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, vancomycin for cell wall).
-
Incubation and Sampling: a. Incubate the tubes at 37°C with shaking. b. At various time points (e.g., 0, 10, 20, 30 minutes), withdraw aliquots from each tube.
-
Precipitation and Measurement: a. Add cold TCA to the aliquots to precipitate the macromolecules. b. Filter the precipitates and wash with TCA and ethanol. c. Place the filters in scintillation vials with scintillation fluid. d. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the incorporated radioactivity over time for each precursor in the presence and absence of the test compound. b. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular macromolecular synthesis pathway.
Macromolecular Synthesis Inhibition Assay Workflow
Potential Signaling Pathways and Mechanisms of Action
Based on studies of analogous pyrazole compounds, the inhibitory action against Gram-positive bacteria may involve multiple mechanisms.[1] A primary proposed mechanism is the disruption of the bacterial cell membrane integrity, potentially through the inhibition of fatty acid biosynthesis.[2] This leads to a cascade of downstream effects, ultimately resulting in bacterial cell death. Additionally, some pyrazole derivatives have been shown to have a broad impact on macromolecular synthesis, inhibiting the production of DNA, RNA, and proteins.[1]
Proposed Mechanism of Action
Conclusion
While specific data for this compound is limited, the extensive research on its close analogs strongly suggests its potential as a potent inhibitor of Gram-positive bacteria, including drug-resistant strains. The provided protocols offer a framework for the systematic evaluation of this and similar compounds. Further investigation into the precise mechanism of action and in vivo efficacy is warranted to fully assess the therapeutic potential of this class of pyrazole derivatives. Researchers are encouraged to use these notes as a guide for their studies and to contribute to the growing body of knowledge on novel antibacterial agents.
References
Protocol for Vilsmeier-Haack Reaction in Pyrazole Synthesis: Application Notes for Researchers
For researchers, scientists, and drug development professionals, the Vilsmeier-Haack reaction is a powerful and versatile tool for the formylation of pyrazole rings, yielding key intermediates such as pyrazole-4-carbaldehydes. These products are pivotal building blocks in the synthesis of a wide array of biologically active compounds and functional materials.[1][2][3] This document provides detailed application notes and a generalized protocol for performing the Vilsmeier-Haack reaction for pyrazole synthesis.
The Vilsmeier-Haack reaction facilitates the introduction of a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[4][5] In the context of pyrazole chemistry, this reaction is highly effective for the synthesis of pyrazole-4-carbaldehydes from appropriately substituted pyrazole precursors or through the cyclization and formylation of hydrazones.[3][6][7] The reaction typically employs a Vilsmeier reagent, which is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, such as phosphorus oxychloride (POCl₃).[4][5]
General Reaction Scheme
The formylation of a substituted pyrazole at the C4-position using the Vilsmeier-Haack reagent can be represented as follows:
Alternatively, hydrazones can be used as starting materials, which undergo cyclization and formylation in a one-pot reaction to yield the corresponding pyrazole-4-carbaldehydes.[3][7][8]
Experimental Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, as reported in the literature. This data provides a comparative overview to aid in reaction optimization.
| Starting Material | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF (5), POCl₃ (2) | DMF | 120 | 2 | 55 | [1] |
| (E)-1-Aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | Vilsmeier Reagent | - | 55 | 6 | Excellent | [9] |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | Vilsmeier Reagent | - | 70 | 5-6 | Good | [9] |
| 3-Phenyl-2-(2-(1-phenylethylidene)hydrazinyl)quinoline | DMF (5), POCl₃ (14) | - | Water Bath | 17 | Good | [10] |
| Hydrazone of 2,6-dichloro-4-trifluoromethylphenylhydrazine and acetophenone | POCl₃ (3) | DMF | 80-90 | 4 | 75-91 | [3] |
| Substituted Phenylhydrazones | Vilsmeier Reagent | Acetonitrile | 60 (Microwave) | 0.17 | 85 | [8] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | DMF (4), POCl₃ (4) | DMF | 70 | 24 | 48 | [11] |
Detailed Experimental Protocol
This protocol provides a generalized procedure for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction. The specific quantities of reagents and reaction parameters should be optimized based on the substrate and the desired scale of the reaction.
Materials:
-
Substituted pyrazole or hydrazone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution for neutralization
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Dropping funnel
-
Condenser (if refluxing)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Add POCl₃ dropwise to the stirred DMF. The formation of the Vilsmeier reagent is an exothermic reaction, so maintain the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The reagent will appear as a viscous, often white to pale yellow, mixture.[10][11]
-
Reaction with the Pyrazole Substrate: Dissolve the starting pyrazole or hydrazone in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Reaction Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to the desired temperature (typically ranging from 55 °C to 120 °C) for the specified time (ranging from 2 to 24 hours).[1][9][11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the pH is neutral to slightly basic.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the pure pyrazole-4-carbaldehyde.[1][3]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Mechanism Overview
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloromethyleneiminium salt) from DMF and POCl₃. The electron-rich pyrazole ring then attacks the electrophilic carbon of the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting intermediate is subsequently hydrolyzed during the work-up to yield the final pyrazole-4-carbaldehyde.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
The reaction to form the Vilsmeier reagent is exothermic and should be performed with adequate cooling.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
By following this detailed protocol and considering the provided data, researchers can effectively utilize the Vilsmeier-Haack reaction for the synthesis of a diverse range of pyrazole-4-carbaldehydes, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. scispace.com [scispace.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. degres.eu [degres.eu]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. ijacskros.com [ijacskros.com]
- 11. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
Application Notes and Protocols for 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole in MRSA Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole and related trifluoromethyl-substituted pyrazole derivatives as potential therapeutic agents against Methicillin-resistant Staphylococcus aureus (MRSA).
Application Notes
The emergence of multidrug-resistant bacteria, particularly MRSA, poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects.[1][2] The incorporation of trifluoromethyl groups into the pyrazole scaffold has been shown to enhance the pharmacokinetic and pharmacodynamic properties of these compounds.[3]
Derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have demonstrated potent growth inhibitory activity against various drug-resistant Gram-positive bacteria, including MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[3] These compounds have also shown efficacy against MRSA persister cells and are capable of eradicating established biofilms, a key virulence factor in chronic MRSA infections.[3] Some pyrazole derivatives have been found to be more effective than the standard antibiotic vancomycin in eradicating preformed biofilms.[4]
The proposed mechanism of action for some of these potent pyrazole compounds involves the disruption of the bacterial cell membrane.[5] Furthermore, studies on similar compounds suggest that they may have a broad range of inhibitory effects on macromolecular synthesis, indicating a global impact on bacterial cell function.[4][6] Importantly, some of these N-(trifluoromethyl)phenyl substituted pyrazole derivatives have exhibited low toxicity to human embryonic kidney cells, suggesting a favorable selectivity profile.[1][4]
The trifluoromethylphenyl moiety is a key feature in several approved drugs and is known to improve the properties of drug candidates.[3] The research into pyrazole-based analogs as anti-MRSA agents is an active field, with a focus on structure-activity relationship (SAR) studies to optimize their efficacy and safety profiles.[2]
Quantitative Data Summary
The following table summarizes the range of antibacterial activity observed for various trifluoromethyl-substituted pyrazole derivatives against MRSA strains as reported in the literature.
| Compound Class | MRSA Strain(s) | MIC Range (µg/mL) | Biofilm Inhibition/Eradication | Cytotoxicity | Reference(s) |
| 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles | Various MRSA strains | 0.25 - 2.0 | Potent inhibition and eradication (MBEC as low as 1 µg/mL) | Low toxicity to HEK293 cells | [3] |
| N-(trifluoromethyl)phenyl-substituted pyrazoles | MRSA & clinical isolates | As low as 0.78 | Effective against biofilm formation | Low toxicity to HEK293 cells (Selectivity factor >20) | [1][4] |
| Coumarin-substituted pyrazoles | MRSA (ATCC 33599) | As low as 3.125 | Potent inhibition and destruction of preformed biofilms | Compound dependent, some with IC50 around 15 µg/mL (HEK293) | [7] |
| Thiazolo-pyrazole derivatives | MRSA | As low as 4 | Not specified | Not specified | [1] |
Mandatory Visualizations
Caption: Hypothesized mechanism of action for trifluoromethyl-substituted pyrazoles against MRSA.
Caption: Experimental workflow for evaluating the anti-MRSA activity of novel compounds.
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the anti-MRSA activity of this compound.
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates (sterile, flat-bottom)
-
MRSA strain (e.g., ATCC 33591 or a clinical isolate)
-
This compound (stock solution in DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. Further dilute 1:10 to get the final concentration of 1 x 10⁵ CFU/mL in the wells.
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).
-
Include a positive control (Vancomycin) and a negative control (DMSO at the highest concentration used for the test compound). Also, include a well with MHB only (sterility control) and a well with bacteria and MHB (growth control).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), achieving a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
This protocol assesses the ability of the compound to prevent the formation of MRSA biofilms.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom tissue culture treated plates
-
MRSA strain
-
Test compound and controls
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Glacial Acetic Acid (33%)
-
Plate reader
Procedure:
-
Preparation of Plates:
-
In a 96-well plate, add 100 µL of TSB with 1% glucose containing serial dilutions of the test compound.
-
-
Inoculation:
-
Prepare an overnight culture of MRSA in TSB. Dilute the culture to an OD₆₀₀ of 0.05.
-
Add 100 µL of the diluted bacterial culture to each well. Include growth and sterility controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Quantification of Biofilm:
-
Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).
-
Air dry the plate.
-
Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% glacial acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the growth control.
-
This protocol evaluates the toxicity of the compound against a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
-
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Investigating Bacterial Biofilms with Trifluoromethylated Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing trifluoromethylated pyrazole compounds in the investigation of bacterial biofilms. These compounds have demonstrated significant potential as antimicrobial agents, particularly against antibiotic-resistant strains and their associated biofilms. The following sections will detail their efficacy, outline experimental procedures for their use, and illustrate relevant bacterial signaling pathways.
Application Notes
Trifluoromethylated pyrazole derivatives have emerged as a promising class of molecules in the fight against bacterial biofilms. Research has shown that these compounds are effective growth inhibitors of several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3] Their efficacy extends to both the prevention of biofilm formation and the eradication of pre-existing biofilms, often outperforming conventional antibiotics like vancomycin in in-vitro studies.[1][3]
The mechanism of action for these compounds appears to be multi-faceted, with studies suggesting they may target global bacterial cell functions rather than a single pathway.[1][4] This broad activity could be advantageous in preventing the rapid development of resistance. Furthermore, several potent trifluoromethylated pyrazole compounds have exhibited low toxicity to human cell lines, indicating a favorable selectivity for bacterial targets.[1][3]
Quantitative Data Summary
The following tables summarize the antimicrobial and anti-biofilm activities of representative trifluoromethylated pyrazole compounds from published studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of Trifluoromethylated Pyrazole Derivatives against Planktonic Bacteria
| Compound Reference | Bacterial Strain | MIC (µg/mL) |
| Compound 25 | S. aureus (MRSA, 3 strains) | 0.78 |
| S. epidermidis | 1.56 | |
| E. faecium (VRE) | 0.78 | |
| Compound 18 | S. aureus (MRSA, 2 strains) | 0.78 - 1.56 |
| Compound 11 | S. aureus | 2 |
| Compound 28 | S. aureus | 1 |
| Compound 29 | S. aureus | 1 |
Data synthesized from multiple sources.[1][5][6]
Table 2: Biofilm Inhibition and Eradication by Trifluoromethylated Pyrazole Derivatives
| Compound Reference | Bacterial Strain | Assay Type | Concentration (x MIC) | % Biofilm Inhibition/Eradication |
| Compound 6 | E. faecalis | Inhibition | 2x | ~100% |
| Inhibition | 1x | ~80% | ||
| Compound 25 | E. faecalis | Inhibition | 2x | ~100% |
| Compound 23 | S. aureus | Inhibition | 2x | >90% |
| Compound 11 | S. aureus | Eradication (MBEC) | - | 2 µg/mL |
| E. faecalis | Eradication (MBEC) | - | 4 µg/mL | |
| Compound 28 | S. aureus | Eradication (MBEC) | - | 1 µg/mL |
| Compound 29 | S. aureus | Eradication (MBEC) | - | 1 µg/mL |
Data synthesized from multiple sources.[1][3][5][6]
Experimental Protocols
The following are detailed protocols for key experiments involved in the investigation of trifluoromethylated pyrazoles against bacterial biofilms. These are generalized methods based on common laboratory practices and published research.[7][8]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of trifluoromethylated pyrazole compounds against planktonic bacteria.
Materials:
-
Trifluoromethylated pyrazole compounds
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the trifluoromethylated pyrazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum standardized to a concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Add 100 µL of the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600).
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of trifluoromethylated pyrazole compounds to prevent biofilm formation.
Materials:
-
Trifluoromethylated pyrazole compounds
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Acetic Acid (33%)
Procedure:
-
Prepare serial dilutions of the trifluoromethylated pyrazole compound in TSB with glucose in a 96-well plate.
-
Add a standardized bacterial suspension (e.g., 10^6 CFU/mL) to each well.
-
Include positive (bacteria and media) and negative (media only) controls.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Carefully remove the planktonic culture from each well by aspiration.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Allow the plate to air dry.
-
Solubilize the stained biofilm by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Quantify the biofilm biomass by measuring the absorbance at a wavelength of 570-595 nm using a microplate reader.
Protocol 3: Biofilm Eradication Assay (MBEC)
This protocol determines the minimum concentration of a trifluoromethylated pyrazole compound required to eradicate a pre-formed biofilm.
Materials:
-
Same as Protocol 2
Procedure:
-
Grow biofilms in a 96-well plate as described in the Biofilm Inhibition Assay (steps 2-4), but without the addition of the compound.
-
After the incubation period, carefully remove the planktonic culture.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add fresh TSB containing serial dilutions of the trifluoromethylated pyrazole compound to the wells with the pre-formed biofilms.
-
Incubate the plate at 37°C for another 24 hours.
-
Quantify the remaining viable biofilm using a viability stain (e.g., resazurin) or by crystal violet staining as described in Protocol 2 (steps 5-11). The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that results in a significant reduction in biofilm viability or biomass.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key bacterial signaling pathways involved in biofilm formation and a general workflow for screening anti-biofilm compounds.
Caption: Quorum sensing signaling pathway in bacterial biofilm formation.
Caption: Generalized two-component signal transduction system regulating biofilm formation.
Caption: A typical experimental workflow for identifying novel anti-biofilm agents.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 8. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)pyrazole Derivatives in Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3,5-bis(trifluoromethyl)pyrazole derivatives, a class of compounds demonstrating significant promise in the development of novel therapeutic agents. The core focus is on their synthesis and evaluation as potent antimicrobial agents, particularly against drug-resistant bacterial strains.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently found in a wide range of biologically active compounds. The incorporation of trifluoromethyl groups (–CF3) into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, pyrazole derivatives bearing two trifluoromethyl groups have garnered considerable attention in medicinal chemistry and drug discovery. These compounds have been particularly investigated for their potent antimicrobial activities against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]
This document outlines the synthetic routes to access these valuable compounds and details their biological evaluation, providing researchers with the necessary information to explore their potential in drug development programs.
Synthetic Applications: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
The synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives can be achieved through a multi-step sequence starting from commercially available materials. A general and effective method involves the construction of a pyrazole aldehyde intermediate, which is then further functionalized.[2]
General Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of the Pyrazole Aldehyde Intermediate
This protocol describes the synthesis of the key 4-formyl-1-(4-carboxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole intermediate.[2]
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
4-Hydrazinobenzoic acid
-
Anhydrous Ethanol (EtOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) and 4-hydrazinobenzoic acid (1.05 eq) in anhydrous ethanol.
-
Reflux the reaction mixture for 8 hours.
-
After completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the dry hydrazone intermediate.
-
-
Vilsmeier-Haack Cyclization:
-
Dissolve the dried hydrazone intermediate in anhydrous DMF under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add phosphorus oxychloride (5.0 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 90 °C for 8 hours.
-
Pour the reaction mixture into a beaker containing ice and stir for 10 hours to facilitate precipitation.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the pure pyrazole aldehyde.
-
Protocol 2: Synthesis of Final 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
This protocol details the final diversification step via reductive amination of the pyrazole aldehyde with various anilines.[4]
Materials:
-
Pyrazole aldehyde intermediate (from Protocol 1)
-
Substituted anilines
-
Toluene
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Acetonitrile
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine the pyrazole aldehyde (1.0 eq) and a substituted aniline (1.1 eq) in toluene.
-
Reflux the mixture for 6 hours, collecting the water that forms.
-
Cool the reaction mixture and collect the precipitated imine product by vacuum filtration.
-
Recrystallize the crude imine from acetonitrile to obtain the pure product.
-
-
Reduction to the Amine:
-
Dissolve the purified imine (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (5.0 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture for 10 hours at room temperature.
-
Upon completion, the final product can be isolated and purified by standard chromatographic techniques.
-
Applications in Drug Discovery: Antimicrobial Activity
Derivatives of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have demonstrated potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[1][3]
Quantitative Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) values for representative compounds against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL [2][3]
| Compound | S. aureus (MRSA) | S. aureus | E. faecalis | B. subtilis |
| 1 (Phenyl) | 2 | 2 | 4 | 2 |
| 2 (4-Methylphenyl) | 1 | 1 | 2 | 1 |
| 3 (4-Ethylphenyl) | 1 | 1 | 2 | 1 |
| 11 (4-Chlorophenyl) | 0.5 | 0.5 | 1 | 0.5 |
| 28 (4-Bromophenyl) | 0.25 | 0.25 | 0.5 | 0.25 |
| 29 (4-Iodophenyl) | 0.25 | 0.25 | 0.5 | 0.25 |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) in µg/mL [3]
| Compound | S. aureus Biofilm |
| 11 (4-Chlorophenyl) | 1 |
| 28 (4-Bromophenyl) | 1 |
| 29 (4-Iodophenyl) | 1 |
Mechanism of Action and Signaling Pathways
While the precise mechanism of action is still under investigation, some studies suggest that these compounds may act by disrupting the bacterial cell membrane, potentially through the inhibition of fatty acid biosynthesis.[1] Further research is required to fully elucidate the molecular targets and signaling pathways affected by these potent antimicrobial agents.
A simplified representation of the proposed mechanism is shown below.
Caption: Proposed mechanism of antimicrobial action.
Conclusion
3,5-Bis(trifluoromethyl)pyrazole derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial agents. The synthetic protocols provided herein offer a reliable route to access these molecules, enabling further investigation into their structure-activity relationships and mechanism of action. The potent activity against drug-resistant bacteria and their biofilms highlights the therapeutic potential of this scaffold in addressing the urgent need for new antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]
High-Yield Synthesis of Functionalized Trifluoromethyl-Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethyl-pyrazoles represent a critical scaffold in modern medicinal chemistry and agrochemistry. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the high-yield synthesis of functionalized trifluoromethyl-pyrazoles, catering to the needs of researchers in drug discovery and development.
Introduction
The pyrazole nucleus is a prevalent feature in a multitude of approved drugs and agricultural agents. When substituted with a trifluoromethyl group, the resulting compounds often exhibit potent and selective biological activities. The development of efficient and regioselective synthetic methods to access these valuable compounds is, therefore, an area of intense research. This guide outlines three robust and high-yielding synthetic strategies: a [3+2] cycloaddition approach, a classical condensation method, and a modern flow chemistry technique for post-synthetic functionalization.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data for the described synthetic methods, allowing for a clear comparison of their yields and applications.
| Method | Starting Materials | Key Reagents | Product Type | Yield (%) | Key Advantages |
| [3+2] Cycloaddition | Hydrazonoyl bromides, Chalcones | Triethylamine, Manganese dioxide | Polysubstituted 3-trifluoromethyl-pyrazoles | 70-95%[1][2] | High functional group tolerance, Regio- and diastereoselective[1][2] |
| Condensation | Ethyl 4,4,4-trifluoroacetoacetate, Methylhydrazine | Sulfuric acid (catalytic) | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | ~72%[2][3] | Cost-effective, Scalable |
| Flow Lithiation | 1-methyl-3-(trifluoromethyl)-1H-pyrazole | n-Butyllithium, Electrophiles (e.g., DMF, CO2) | C5-functionalized 3-trifluoromethyl-pyrazoles | High yields (specifics vary with electrophile)[4][5] | Rapid and efficient functionalization, Safe handling of reactive intermediates[4][5] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Polysubstituted 3-Trifluoromethyl-Pyrazoles via [3+2] Cycloaddition and Oxidation
This protocol describes a general and efficient method for the preparation of polysubstituted 3-trifluoromethyl-pyrazoles through a sequential [3+2] cycloaddition and solvent-dependent oxidative aromatization.[1][2]
Step 1: [3+2] Cycloaddition to form 5-Acyl-Pyrazolines
-
To a solution of a chalcone (1.0 mmol) in dichloromethane (10 mL), add the corresponding hydrazonoyl bromide (1.2 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude trans-configured 5-acyl-pyrazoline can be purified by column chromatography on silica gel or used directly in the next step.
Step 2: Oxidative Aromatization
-
For fully substituted pyrazoles:
-
Dissolve the crude 5-acyl-pyrazoline (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL).
-
Add activated manganese dioxide (MnO2) (5.0 mmol).
-
Heat the mixture at 80-100 °C for 2-4 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the fully substituted 3-trifluoromethyl-pyrazole.
-
-
For deacylative aromatization to 1,3,4-trisubstituted pyrazoles:
-
Dissolve the crude 5-acyl-pyrazoline (1.0 mmol) in hexane (10 mL).
-
Add activated MnO2 (5.0 mmol).
-
Reflux the mixture for 12-24 hours.
-
Cool, filter through Celite, and concentrate the filtrate.
-
Purify the product by column chromatography.
-
Protocol 2: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol via Condensation
This protocol provides a straightforward and scalable synthesis of a key building block for various pharmaceuticals and agrochemicals.[2][3]
-
In a 500 mL double-walled stirred glass reactor, combine ethyl 4,4,4-trifluoroacetoacetate (100 g, 0.54 mol) and 96% aqueous sulfuric acid (5.3 g, 0.05 mol).
-
Heat the mixture to 85 °C with stirring.
-
Add a 40% (w/w) aqueous solution of methylhydrazine (68.8 g, 0.60 mol) dropwise over 30 minutes, maintaining the temperature at 85 °C.
-
After the addition is complete, stir the reaction mixture at 85 °C for an additional 2 hours.
-
Set up for distillation and distill off approximately 42 g of distillate at atmospheric pressure (pot temperature ~95 °C) over 1 hour. During the distillation, gradually add water (112 g).
-
Cool the resulting reaction mixture to 10 °C.
-
Collect the crystallized product by filtration.
-
Wash the solid with water (230 g).
-
Dry the product under vacuum (20 mbar) at 50 °C to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (yield: ~97.4 g, 72.4%).
Protocol 3: C5-Functionalization of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole via Flow Lithiation
This method outlines a general procedure for the rapid and efficient functionalization of the pyrazole core using flow chemistry.[4][5]
System Setup: A typical flow chemistry setup would consist of two syringe pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.
-
Reagent Preparation:
-
Solution A: Prepare a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in anhydrous THF.
-
Solution B: Prepare a solution of n-butyllithium in hexanes.
-
Solution C (Quenching): Prepare a solution of the desired electrophile (e.g., N,N-dimethylformamide for formylation, or pass gaseous CO2 for carboxylation) in anhydrous THF.
-
-
Reaction Execution:
-
Pump solutions A and B at appropriate flow rates into a T-mixer to initiate the lithiation reaction.
-
The combined stream flows through a reactor coil maintained at a low temperature (e.g., -20 to 0 °C) to ensure complete lithiation. The residence time is controlled by the coil length and flow rate.
-
The lithiated intermediate is then mixed with Solution C in a second T-mixer.
-
The reaction is quenched as it flows through a second reactor coil.
-
The product stream is collected after the back-pressure regulator.
-
-
Work-up and Purification:
-
The collected reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or distillation.
-
Visualizations
Caption: Workflow for the two-step synthesis of functionalized trifluoromethyl-pyrazoles.
Caption: Synthetic pathway for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Caption: Schematic of the flow chemistry setup for pyrazole functionalization.
References
- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. enamine.net [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
[3+2] cycloaddition for synthesizing bis(fluoroalkyl)pyrazoles
General Reaction Scheme
Caption: General scheme for the [3+2] cycloaddition synthesis of bis(fluoroalkyl)pyrazoles.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Bis(fluoroalkyl)pyrazolines
This protocol is adapted from the efficient [3+2] cycloaddition reaction of difluoromethyl or trifluoromethyl hydrazonoyl bromides with trifluoromethyl-substituted alkenes.[1]
Materials:
-
Appropriate di/trifluoroacetohydrazonoyl bromide (1.0 equiv)
-
Trifluoromethyl-substituted alkene (1.2 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or CH2Cl2)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of the trifluoromethyl-substituted alkene (1.2 mmol) in anhydrous toluene (5 mL) in a round-bottom flask, add the corresponding di/trifluoroacetohydrazonoyl bromide (1.0 mmol).
-
Add triethylamine (2.0 mmol) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate mixture) to afford the desired 3,5-bis(fluoroalkyl)pyrazoline.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Protocol 2: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Aldehyde
This protocol describes a method for synthesizing a pyrazole aldehyde with a 3,5-bis(trifluoromethyl)phenyl substituent, which can be a versatile intermediate for further functionalization.
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone (1.0 equiv)
-
4-Hydrazinobenzoic acid (1.05 equiv)
-
Anhydrous ethanol
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorous oxychloride (POCl₃) (5.0 equiv)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine 3',5'-bis(trifluoromethyl)acetophenone (10 mmol) and 4-hydrazinobenzoic acid (10.5 mmol).
-
Add anhydrous ethanol (50 mL) and reflux the mixture for 8 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry hydrazone intermediate.
-
Add anhydrous DMF (30 mL) to the flask and stir for 15 minutes to dissolve the compound.
-
Cool the flask in an ice bath.
-
Add phosphorous oxychloride (50 mmol) dropwise via syringe.
-
After 30 minutes, remove the ice bath and heat the mixture at 90 °C for 8 hours.
-
Pour the reaction mixture into a beaker containing ice (300 mL) and stir for 10 hours to allow for precipitation.
-
Filter the precipitate and wash thoroughly with water.
-
Dry the solid under vacuum to yield the pure 3,5-bis(trifluoromethyl)phenyl-derived pyrazole aldehyde.
Data Presentation
The following tables summarize the scope and yields for the synthesis of various bis(fluoroalkyl)pyrazoles and pyrazolines via the [3+2] cycloaddition methodology.
Table 1: Substrate Scope and Yields for the Synthesis of 3,5-Bis(fluoroalkyl)pyrazolines
| Entry | Hydrazonoyl Bromide (R_f) | Alkene (R'_f) | Product | Yield (%) |
| 1 | CF₃ | CF₃ | 1-(4-chlorophenyl)-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole | 85 |
| 2 | CF₂H | CF₃ | 1-(4-chlorophenyl)-3-(difluoromethyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | 78 |
| 3 | CF₃ | CF₃ (with phenyl substituent) | 1-(4-chlorophenyl)-5-phenyl-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole | 92 |
| 4 | CF₂H | CF₃ (with phenyl substituent) | 1-(4-chlorophenyl)-3-(difluoromethyl)-5-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | 81 |
| 5 | CF₃ (with different aryl) | CF₃ | 1-(4-bromophenyl)-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole | 82 |
| 6 | CF₃ (with different aryl) | CF₃ | 1-(p-tolyl)-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole | 88 |
Yields are based on isolated products as reported in the literature.[1]
Workflow and Mechanism Diagrams
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of bis(fluoroalkyl)pyrazoles.
Caption: Proposed mechanism for the [3+2] cycloaddition synthesis of bis(fluoroalkyl)pyrazoles.
Conclusion
The [3+2] cycloaddition of in situ generated fluorinated nitrile imines with fluoroalkyl-substituted alkenes provides a robust and efficient pathway for the synthesis of bis(fluoroalkyl)pyrazoles and their pyrazoline precursors. The protocols outlined here are scalable and tolerate a range of substituents, making this methodology highly valuable for the generation of novel fluorinated heterocyclic compounds for applications in drug discovery and materials science. The provided data and workflows serve as a practical guide for researchers in this field.
References
Application Notes and Protocols: 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole and Related Compounds in Medicinal Chemistry
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific data on 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole is limited, research on analogous compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety attached to a pyrazole ring has revealed a promising class of potent antibacterial agents. These compounds show particular efficacy against drug-resistant Gram-positive bacteria.
I. Applications in Medicinal Chemistry
The primary application for 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives is in the development of novel antibiotics. These compounds have demonstrated potent activity against a range of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
Key Findings:
-
Antibacterial Activity: Many synthesized derivatives exhibit minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.[1][2]
-
Activity against Biofilms: Several lead compounds are effective at both preventing the formation of and eradicating established bacterial biofilms.[1][2]
-
Bactericidal Action: These compounds have been shown to be bactericidal, actively killing the bacteria rather than just inhibiting their growth.
-
Low Toxicity: Potent derivatives have displayed low toxicity against human cell lines, indicating a favorable selectivity profile.
II. Quantitative Data Summary
The following tables summarize the antibacterial activity of representative 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives from published studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives
| Compound ID | R Group (Aniline Moiety) | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | Reference |
| 1 | Phenyl | 2 | 2 | [3] |
| 2 | 4-Isopropylphenyl | 1-2 | 1-2 | [3] |
| 3 | 4-Ethylphenyl | 1-2 | 1-2 | [3] |
| 11 | 4-Phenoxyphenyl | 1 | 1 | [1][3] |
| 28 | 3,4-Dichlorophenyl | 0.25 | 0.5 | [1][3] |
| 29 | 3-(Trifluoromethyl)phenyl | 0.25 | 0.5 | [1][3] |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Lead Compounds
| Compound ID | S. aureus Biofilm MBEC (µg/mL) | Reference |
| 11 | 1 | [1] |
| 28 | 1 | [1] |
| 29 | 1 | [1] |
III. Experimental Protocols
The following are generalized protocols based on methodologies reported for the synthesis and evaluation of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives.
A. General Synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted Pyrazole Derivatives
This protocol outlines a common synthetic route to this class of compounds.[3]
Protocol 1: Synthesis of Pyrazole Aldehyde Intermediate
-
Hydrazone Formation:
-
Combine 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) and 4-hydrazinobenzoic acid (1.05 eq) in a round-bottom flask.
-
Add anhydrous ethanol and reflux the mixture for 8 hours.
-
Remove the solvent under reduced pressure.
-
-
Vilsmeier-Haack Cyclization:
-
Dissolve the dried hydrazone intermediate in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and DMF) to the stirred solution.
-
Allow the reaction to proceed for the specified time, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the pyrazole aldehyde product.
-
Collect the solid by filtration and wash with water.
-
Protocol 2: Reductive Amination to Form Final Products
-
Imine Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the pyrazole aldehyde (1.0 eq) and the desired substituted aniline (1.1 eq) in toluene.
-
Reflux the mixture for 6 hours, collecting the water that forms.
-
Cool the reaction mixture and filter the precipitate to obtain the imine product.
-
-
Reduction to Amine:
-
Dissolve the imine product in methanol and cool to 0°C in an ice bath.
-
Add sodium borohydride (NaBH4) (5.0 eq) portion-wise to the stirred solution.
-
Stir the mixture for 10 hours, allowing it to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
B. Antimicrobial Activity Assays
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (MHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Visualizations
A. Synthetic Workflow
Caption: Synthetic scheme for 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles.
B. Proposed Mechanism of Action
The precise molecular target of these compounds is still under investigation. However, studies suggest that they may disrupt bacterial cell membrane function, potentially through the inhibition of fatty acid biosynthesis.
Caption: Proposed mechanism of antibacterial action via fatty acid biosynthesis inhibition.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction to form 3,5-bis(trifluoromethyl)pyrazole from 1,1,1,5,5,5-hexafluoro-2,4-pentanedione and hydrazine is sluggish or incomplete. What are the possible causes and solutions?
A1: Low reactivity in the initial cyclocondensation step can be attributed to several factors:
-
Insufficient Acid Catalysis: This reaction often benefits from an acid catalyst to activate the carbonyl groups of the diketone. If you are running the reaction neat or in a neutral solvent, consider adding a catalytic amount of a Brønsted acid such as acetic acid or a Lewis acid.
-
Low Reaction Temperature: While the reaction can proceed at room temperature, gentle heating can significantly increase the reaction rate. Refluxing in a suitable solvent like ethanol is a common practice.
-
Poor Quality Reagents: Ensure that the 1,1,1,5,5,5-hexafluoro-2,4-pentanedione and hydrazine (or benzoylhydrazine for the one-pot synthesis) are of high purity. Impurities in the starting materials can inhibit the reaction.
Q2: I am observing the formation of multiple products in my reaction mixture during the synthesis of 3,5-bis(trifluoromethyl)pyrazole. How can I improve the selectivity?
A2: Since 1,1,1,5,5,5-hexafluoro-2,4-pentanedione is a symmetrical diketone, regioselectivity is not an issue in the formation of 3,5-bis(trifluoromethyl)pyrazole. The formation of multiple products likely indicates side reactions. Consider the following:
-
Hydrazine Quality: Use of anhydrous hydrazine is preferred to minimize water-related side products.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to decomposition or side reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Q3: The N-benzoylation of 3,5-bis(trifluoromethyl)pyrazole is not proceeding to completion. What can I do to drive the reaction forward?
A3: The two trifluoromethyl groups on the pyrazole ring are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the pyrazole nitrogen, making N-acylation challenging. To improve the yield of this compound, consider the following:
-
Choice of Benzoylating Agent: Benzoyl chloride is a common and effective reagent. Benzoic anhydride can also be used, sometimes with acid catalysis.
-
Use of a Stronger Base: A common method for N-acylation of pyrazoles involves deprotonation of the pyrazole NH with a suitable base, followed by reaction with the acylating agent. For this electron-deficient pyrazole, a stronger base than triethylamine may be required. Consider using a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.
-
Activation with a Catalyst: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the acylation reaction.
-
Reaction Conditions: Heating the reaction mixture may be necessary to overcome the activation energy barrier.
Q4: I am having difficulty purifying the final product, this compound. What purification strategies are recommended?
A4: Purification of fluorinated compounds can sometimes be challenging. Here are some recommended strategies:
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high-purity material. A solvent system of ethanol/water or hexanes/ethyl acetate can be explored.
-
Column Chromatography: If crystallization is not feasible, column chromatography on silica gel is a standard purification technique. Due to the fluorine content, the compound may be less polar than expected. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. To avoid issues with acidic silica gel, it can be deactivated with triethylamine before use.
-
Acid-Base Extraction (for the intermediate): To purify the intermediate 3,5-bis(trifluoromethyl)pyrazole, an acid-base extraction can be employed. The pyrazole is weakly basic and can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route to this compound?
A: The most prevalent method is a two-step synthesis. The first step involves the cyclocondensation of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione with hydrazine hydrate to form 3,5-bis(trifluoromethyl)pyrazole. The second step is the N-benzoylation of the resulting pyrazole using a benzoylating agent like benzoyl chloride in the presence of a base. A one-pot synthesis by reacting 1,1,1,5,5,5-hexafluoro-2,4-pentanedione with benzoylhydrazine is also a viable, more streamlined approach.
Q: Is regioselectivity a concern in the synthesis of 3,5-bis(trifluoromethyl)pyrazole?
A: No. Because 1,1,1,5,5,5-hexafluoro-2,4-pentanedione is a symmetrical 1,3-diketone, the cyclocondensation reaction with hydrazine will only yield the 3,5-disubstituted pyrazole isomer.
Q: What are the key safety precautions to consider during this synthesis?
A: Hydrazine is toxic and corrosive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Benzoyl chloride is a lachrymator and is corrosive. 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione is also corrosive and can cause severe skin burns and eye damage.[1] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 3,5-bis(trifluoromethyl)pyrazole
| Parameter | Condition 1 | Condition 2 |
| Diketone | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione |
| Hydrazine Source | Hydrazine Hydrate | Hydrazine Hydrate |
| Solvent | Ethanol | Acetic Acid |
| Temperature | Reflux | 80 °C |
| Reaction Time | 4 hours | 5 hours |
| Yield | Moderate to High | ~85% |
Table 2: Summary of Reaction Conditions for N-Benzoylation of Pyrazoles
| Parameter | Condition 1 | Condition 2 |
| Pyrazole | 3,5-bis(trifluoromethyl)pyrazole | 3,5-bis(trifluoromethyl)pyrazole |
| Acylating Agent | Benzoyl Chloride | Benzoic Anhydride |
| Base/Catalyst | Triethylamine, DMAP (cat.) | Sulfuric Acid (cat.) |
| Solvent | Dichloromethane (DCM) | Neat |
| Temperature | Room Temperature to Reflux | 100-120 °C |
| Reaction Time | 2-6 hours | 4-8 hours |
| Yield | Varies (substrate dependent) | Moderate to High |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 3,5-bis(trifluoromethyl)pyrazole
-
To a solution of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve 3,5-bis(trifluoromethyl)pyrazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a base, such as triethylamine (1.5 equivalents) or potassium carbonate (2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture in an ice bath and add benzoyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: One-Pot Synthesis of this compound
-
To a solution of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (1 equivalent) in a suitable solvent like ethanol or acetic acid, add benzoylhydrazine (1 equivalent).
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated sulfuric acid or acetic acid if not used as the solvent).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Work up the reaction mixture by adding water and extracting the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Improving yield of pyrazole synthesis reactions
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their pyrazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles?
A1: The most prevalent and classic method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1][2][3] This method is widely used due to its reliability and the ready availability of starting materials.[1]
Q2: What are the key factors that influence the yield of a pyrazole synthesis reaction?
A2: Several factors critically impact the reaction yield:
-
Reactant Purity: Purity of the 1,3-dicarbonyl compound and hydrazine is essential.
-
Solvent: The choice of solvent can significantly affect reaction rates and yields. Aprotic dipolar solvents like DMF or DMAc have been shown to be superior to traditional protic solvents like ethanol in certain cases.[4]
-
Catalyst: Acid catalysts are commonly used to accelerate the condensation and dehydration steps.[1][2][4] Other catalysts, such as nano-ZnO or Lewis acids, can also improve yields and reaction times under greener conditions.[4][5]
-
Temperature: Reaction temperature needs to be optimized. While higher temperatures can speed up the reaction, they can also lead to the formation of side products.[5][6]
-
pH: The pH of the reaction medium can be crucial. For instance, slightly acidic conditions often favor the reaction by promoting the dehydration steps.[4][7]
Q3: What causes the formation of regioisomers, and how can it be controlled?
A3: Regioisomers form when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The nucleophilic attack can occur at either of the two carbonyl carbons, leading to a mixture of pyrazole products.[5][8] Controlling regioselectivity can be achieved by:
-
Exploiting Electronic and Steric Differences: The inherent electronic and steric properties of the substituents on the dicarbonyl compound can direct the initial attack of the hydrazine to one carbonyl group over the other.[6]
-
Stepwise Synthesis: In some cases, a stepwise approach where a hydrazone intermediate is first formed and isolated can provide better control over the subsequent cyclization.[9]
-
Catalyst and Solvent Choice: Specific catalysts and solvent systems can favor the formation of one isomer over the other.[4]
Q4: Are there greener or more environmentally friendly methods for pyrazole synthesis?
A4: Yes, significant research has focused on developing greener synthetic strategies. These include the use of eco-friendly solvents like PEG-400, water, or even solvent-free (neat) conditions, which can lead to high yields.[10][11][12] Additionally, the use of recyclable catalysts like nano-ZnO contributes to more sustainable protocols.[4]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your pyrazole synthesis experiments.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor Quality Reagents: Starting materials (1,3-dicarbonyl or hydrazine) may be degraded or impure. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 4. Suboptimal pH: The reaction medium may be too neutral or basic, hindering the acid-catalyzed dehydration steps.[4] | 1. Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials. If the reaction stalls, consider increasing the temperature or extending the reaction time.[1] 2. Verify Reagent Quality: Use freshly opened or purified reagents. Hydrazine derivatives can be particularly sensitive to air and moisture. 3. Optimize Stoichiometry: While a 1:1 molar ratio is typical, a slight excess of the hydrazine derivative (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. 4. Add a Catalyst: Introduce a catalytic amount of a protic acid (e.g., glacial acetic acid, HCl) to the reaction mixture.[1][4] |
| Formation of a Mixture of Regioisomers | 1. Unsymmetrical 1,3-Dicarbonyl: The two carbonyl groups have similar reactivity, leading to non-selective attack by the substituted hydrazine.[5] | 1. Modify Reaction Conditions: Experiment with different solvents and temperatures. Lowering the temperature may increase selectivity. 2. Change the Catalyst: Some catalysts may favor the formation of one isomer. 3. Protecting Groups: Consider a synthetic route that uses a protecting group strategy to differentiate the two carbonyls. 4. Chromatographic Separation: If isomer formation cannot be avoided, they will need to be separated by column chromatography.[5] |
| Presence of Significant Side Products | 1. Reaction Temperature Too High: Excessive heat can cause decomposition of reactants or products. 2. Self-Condensation: The 1,3-dicarbonyl compound may undergo self-condensation. 3. Formation of Pyrazoline: Incomplete oxidation of the intermediate pyrazoline to the aromatic pyrazole.[4] | 1. Reduce Temperature: Run the reaction at a lower temperature for a longer duration. An optimized temperature of 100°C has been shown to be effective in some cases, reducing it from 120°C.[6] 2. Control Reagent Addition: Add one reagent dropwise to the other to maintain a low instantaneous concentration and minimize side reactions. 3. Introduce an Oxidant: If pyrazoline formation is suspected, an in-situ oxidation step may be required. For syntheses starting from α,β-unsaturated ketones, an oxidant is often necessary to aromatize the intermediate.[4][13] |
| Difficulty in Product Purification/Isolation | 1. Product is an Oil: The product may not crystallize easily. 2. Low Recovery After Recrystallization: The product may be too soluble in the chosen recrystallization solvent.[6] 3. Product Contaminated with Starting Material: The reaction did not go to completion. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly. If it remains an oil, purification by column chromatography is the best alternative. 2. Optimize Recrystallization: Use a solvent system (a mixture of a "good" and a "poor" solvent) to improve recovery. Avoid using an excess of the "good" solvent.[6] 3. Improve Reaction Conversion: See "Low or No Product Yield" section. Wash the crude product with a solvent that dissolves the starting material but not the product. |
Quantitative Data on Reaction Optimization
Optimizing reaction parameters is key to maximizing yield. The following tables summarize findings from various studies.
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
Reaction: Condensation of a 1,3-diketone with an arylhydrazine.[4][5]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 4 | ~60-75 |
| 2 | N,N-Dimethylformamide (DMF) | Room Temp | 2 | 85-95 |
| 3 | N,N-Dimethylacetamide (DMAc) | Room Temp | 2 | 90-98 |
| 4 | Polyethylene Glycol (PEG-400) | 80 | 1 | ~90 |
| 5 | Water | 100 | 2 | ~80-90 |
Table 2: Effect of Catalyst on Pyrazole Synthesis Yield
Reaction: Condensation of ethyl acetoacetate with phenylhydrazine.[4]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Ethanol | Reflux | 120 | 66 |
| 2 | Acetic Acid | 1-Propanol | 100 | 60 | ~85 |
| 3 | Nano-ZnO | Solvent-free | 60 | 15 | 95 |
| 4 | LiClO₄ | Ethylene Glycol | Room Temp | 30 | 92 |
Key Experimental Protocols
Protocol 1: Classic Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol is a standard procedure for the synthesis of a simple pyrazole from acetylacetone and hydrazine.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (10 mmol) and ethanol (20 mL).
-
Begin stirring and add a catalytic amount of glacial acetic acid (2-3 drops).
-
Slowly add hydrazine hydrate (10 mmol) dropwise to the solution. The reaction is often exothermic, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.
-
Monitor the reaction by TLC (e.g., using a 70:30 hexane:ethyl acetate mobile phase) until the acetylacetone spot has disappeared.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
If crystallization does not occur, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.
-
The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Optimized Synthesis of Edaravone (A Pyrazolone)
This optimized protocol improves yield and reduces reaction time compared to classic methods.[6]
Materials:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
Procedure:
-
In a 50 mL round-bottom flask, add ethyl benzoylacetate (10 mmol) and phenylhydrazine (10.5 mmol).
-
Add glacial acetic acid (5 mL) to the mixture.
-
Heat the mixture in a water bath at 100°C with vigorous stirring for 15 minutes.
-
Monitor the reaction by TLC to confirm the consumption of the starting ketoester.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Add cold ethanol (10 mL) to the crude mixture and stir to precipitate the product.
-
Filter the solid product using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product to obtain Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). This procedure has reported yields of 81-86%.[6]
Visualizations
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: General workflow for a Knorr pyrazole synthesis experiment.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in pyrazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Pyrazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of trifluoromethylated pyrazoles.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired trifluoromethylated pyrazole?
A1: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines. The trifluoromethyl group significantly influences the electrophilicity of the adjacent carbonyl carbon, directing the initial nucleophilic attack of the hydrazine. However, mixtures are often unavoidable.
Troubleshooting Strategies:
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve the regioselectivity in favor of the 3-trifluoromethylpyrazole isomer.[1][2]
-
Reaction Conditions: Carefully controlling the reaction temperature and pH can also affect the isomeric ratio. Kinetic versus thermodynamic control can favor the formation of one isomer over the other.
-
Starting Material Selection: When possible, utilizing symmetrical precursors can eliminate the issue of regioselectivity. Alternatively, employing synthetic strategies that proceed via a different mechanism, such as 1,3-dipolar cycloaddition of trifluoromethylated nitrile imines, can offer high regioselectivity.[3][4][5]
Q2: I've isolated an unexpected hydroxylated byproduct. What is it and how can I prevent its formation?
A2: A common hydroxylated byproduct is a 5-hydroxy-5-trifluoromethylpyrazoline derivative. This species is often a stable intermediate or a hydrated precursor to the undesired 5-trifluoromethylpyrazole regioisomer.[1]
Troubleshooting Strategies:
-
Dehydration Conditions: The formation of the final pyrazole from the pyrazoline intermediate requires a dehydration step. Ensuring your reaction conditions (e.g., acidic catalysis, elevated temperature) are sufficient to promote complete dehydration can minimize the isolation of this intermediate.
-
Solvent Choice: As with controlling regioselectivity, the use of fluorinated alcohols can also influence the stability and subsequent reaction of the pyrazoline intermediate, potentially favoring the formation of the desired pyrazole.[1][2]
Q3: My N-alkylation of a trifluoromethylated pyrazole is giving a mixture of N1 and N2 alkylated isomers. How can I control the site of alkylation?
A3: The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, often leading to a mixture of N-alkylated products. The regioselectivity of N-alkylation is influenced by steric hindrance, the nature of the substituent on the pyrazole ring, and the reaction conditions.
Troubleshooting Strategies:
-
Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom.[6][7][8]
-
Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the nitrogen atoms, directing alkylation to the desired position, followed by deprotection.
-
Functional Group Control: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. For example, the presence of a hydrazone substituent has been shown to guide the regioselectivity of alkylation.[9]
-
Catalyst and Base Selection: The choice of base and catalyst can also play a crucial role. For instance, reactions catalyzed by basic modified molecular sieves have been studied to control N-alkylation.[10]
Q4: I'm observing decomposition of my product, potentially due to hydrolysis of the trifluoromethyl group. How can I avoid this?
A4: The trifluoromethyl group is generally stable, but it can be susceptible to hydrolysis under certain conditions, particularly in the presence of a strong base.[11]
Troubleshooting Strategies:
-
Control of Basicity: Avoid using strong bases during workup and purification if possible. If a base is necessary, consider using a milder, non-nucleophilic base.
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the likelihood of side reactions like hydrolysis.
-
Moisture Control: Ensure all solvents and reagents are anhydrous, as water is required for hydrolysis.
Q5: My reaction is yielding a dimeric or polymeric material. What could be the cause?
A5: Dimerization or polymerization can occur through various side reactions, such as the self-condensation of starting materials or intermediates. For example, 5-aminopyrazoles can undergo copper-promoted dimerization to form pyrazole-fused pyridazines or pyrazines.[12]
Troubleshooting Strategies:
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.
-
Order of Addition: Adding the most reactive species slowly to the reaction mixture can help to control its instantaneous concentration and minimize self-condensation.
-
Catalyst Choice: The choice of catalyst can be critical. In some cases, a catalyst may be promoting the undesired dimerization pathway.
Quantitative Data Summary
Table 1: Effect of Solvent on Regioselectivity in the Reaction of a 1,3-Diketone with Methylhydrazine
| Entry | Solvent | Ratio of 3-CF3 Isomer : 5-CF3 Isomer | Reference |
| 1 | Ethanol | 1 : 1.8 | [1] |
| 2 | TFE | 97 : 3 | [1][2] |
| 3 | HFIP | >99 : 1 | [1][2] |
Table 2: Regioselectivity in N-Alkylation of 3-Methyl-5-phenyl-1H-pyrazole
| Alkylating Agent | Ratio of N1-alkylated : N2-alkylated | Reference |
| Phenethyl trichloroacetimidate | 2.5 : 1 | [6] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Trifluoromethylpyrazoles using Fluorinated Alcohols
This protocol is adapted from Fustero et al. and describes the condensation of a trifluoromethylated 1,3-diketone with methylhydrazine.[1][2]
-
Reaction Setup: To a solution of the 1,1,1-trifluoro-4-alkoxy-3-en-2-one (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M), add methylhydrazine (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-methyl-3-trifluoromethylpyrazole.
Visualizations
Caption: Formation of regioisomers from an unsymmetrical 1,3-diketone.
Caption: Competing N-alkylation pathways in trifluoromethylated pyrazoles.
Caption: A logical workflow for troubleshooting common side reactions.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound?
A1: The most common and effective purification methods for pyrazole derivatives and other organic compounds are recrystallization and column chromatography.[1] Recrystallization is ideal for crystalline solids to remove small amounts of impurities.[2] Column chromatography is a versatile technique used to separate compounds from a mixture based on their differential adsorption to a stationary phase.[3]
Q2: How do I select an appropriate solvent for the recrystallization of my compound?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] The ideal solvent will dissolve impurities readily at all temperatures or not at all. "Like dissolves like" is a useful rule of thumb; solvents with functional groups similar to the compound are often good choices.[5] For aromatic compounds, solvents like toluene, hexane, ethyl acetate, and ethanol, or mixtures of these, are commonly used.[5][6][7]
Q3: For column chromatography, what stationary and mobile phases are recommended?
A3: For many organic compounds, including pyrazole derivatives, silica gel is a common and effective stationary phase.[8] Alumina can also be used, especially for compounds that may be sensitive to the acidic nature of silica gel.[3] The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[3][9] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation.[8]
Q4: My compound appears to be unstable and decomposes during purification. What measures can I take?
A4: If you suspect your compound is degrading on a silica gel column, you can test its stability by spotting it on a TLC plate and letting it sit for a while before eluting.[10] If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[10] Alternatively, purification methods that do not involve adsorbents, such as recrystallization, might be more suitable.
Q5: How can I assess the purity of my final product?
A5: The purity of your compound can be determined using several analytical techniques. The most common methods include Thin-Layer Chromatography (TLC) to check for the presence of multiple components, measuring the melting point to see if it is sharp and consistent with literature values, and using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and identify any remaining impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
Q: My compound is not dissolving completely, even in a large amount of hot solvent. A: This indicates that the solvent is not suitable for your compound. You should try a more polar solvent or a mixture of solvents. It is also possible that you have insoluble impurities; in this case, you can perform a hot filtration to remove them before allowing the solution to cool.
Q: My compound "oiled out" of the solution instead of forming crystals. A: "Oiling out" happens when the compound comes out of solution at a temperature above its melting point, often because the solution is supersaturated or cooled too quickly. To resolve this, reheat the solution and add more solvent to decrease the saturation. Then, allow the solution to cool more slowly.[2] Using a different solvent system can also prevent this issue.
Q: After cooling the solution, no crystals have formed. A: Crystal formation may need to be induced. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2] Adding a seed crystal of the pure compound, if available, can also initiate crystallization. If these methods fail, you may have used too much solvent; in this case, you can evaporate some of the solvent and try to crystallize the compound again.[2]
Q: The yield of my recrystallized product is very low. A: A low yield can result from using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor even after cooling.[2] To improve your yield, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.[2] Ensure that you are not losing product during transfer steps or by washing the crystals with a solvent in which they are soluble.
Column Chromatography Issues
Q: On the initial TLC plate, my compound does not move from the baseline. A: This suggests that the eluent is not polar enough to move your compound up the stationary phase. You need to increase the polarity of your mobile phase by increasing the proportion of the more polar solvent in your solvent mixture.[3] For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[9]
Q: My compound runs with the solvent front on the TLC plate. A: This indicates that the eluent is too polar, causing your compound to have a very high affinity for the mobile phase and little interaction with the stationary phase. You should decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.[8]
Q: The separation between my desired compound and an impurity is poor. A: For difficult separations, you may need to try different solvent systems to find one that provides a better resolution between the spots on a TLC plate.[8] Running the column more slowly by using a less polar solvent system can sometimes improve separation. Fine-tuning the polarity of the eluent is crucial for achieving good separation.
Q: After running the column, I cannot locate my compound in any of the fractions. A: There are several possibilities here. Your compound may have decomposed on the column.[10] It might also be that the fractions are too dilute to be detected by TLC; try concentrating some of the fractions where you expect your compound to be.[10] It is also possible that your compound has not eluted yet; in this case, you can try flushing the column with a much more polar solvent.
Experimental Protocols
The following are generalized protocols for the purification of a substituted pyrazole like this compound. Researchers should adapt these methods based on the specific properties of their compound.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation: Recrystallization
| Trial | Crude Compound (g) | Solvent(s) | Volume (mL) | Pure Compound (g) | Yield (%) | Melting Point (°C) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates with the crude mixture in various solvent ratios. Aim for an Rf value of 0.2-0.4 for the desired compound.[8]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation: Column Chromatography
| Parameter | Details |
| Stationary Phase | Silica Gel / Alumina |
| Column Dimensions | |
| Eluent System(s) | |
| Crude Compound (g) | |
| Pure Compound (g) | |
| Yield (%) | |
| Rf of Pure Compound |
Visualization
The following diagram illustrates a general workflow for the purification and troubleshooting of this compound.
Caption: A general workflow for the purification of this compound.
References
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. quora.com [quora.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. columbia.edu [columbia.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
Stability issues of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound is its susceptibility to hydrolysis, particularly under basic or strongly acidic conditions. The N-benzoyl group can be cleaved from the pyrazole ring, leading to the formation of 3,5-bis(trifluoromethyl)pyrazole and benzoic acid. The presence of two electron-withdrawing trifluoromethyl groups on the pyrazole ring may influence the rate of this hydrolysis.[1] Additionally, prolonged exposure to light and elevated temperatures may also contribute to degradation.
Q2: In which types of solvents is this compound expected to be most stable?
A2: Generally, aprotic and non-polar organic solvents are recommended for dissolving and storing this compound to minimize hydrolytic degradation. Solvents such as toluene, hexane, and dichloromethane are preferable for short-term storage. For longer-term storage, it is advisable to store the compound in a solid, dry state at low temperatures. Protic solvents, especially water and alcohols, should be used with caution, and buffered to a neutral pH if their use is unavoidable.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Based on the chemistry of similar N-acylpyrazole compounds, this compound is expected to be most stable in neutral pH conditions (pH 6-8). Both acidic and basic conditions can catalyze the hydrolysis of the N-benzoyl bond. Basic conditions, in particular, are likely to accelerate the degradation, as observed with other pyrazole ester derivatives which degrade rapidly in pH 8 buffer.[2][3]
Q4: What are the likely degradation products of this compound?
A4: The primary degradation products from hydrolysis are expected to be 3,5-bis(trifluoromethyl)pyrazole and benzoic acid. Under photolytic or thermal stress, other degradation products could potentially form, although these pathways are less characterized for this specific molecule. It is crucial to perform degradation studies to identify any unknown impurities that may arise under specific experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound that may be related to its stability.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent assay results or loss of compound activity over time. | Degradation of the compound in the assay buffer or solvent. | Prepare fresh solutions of the compound immediately before use. If the assay requires prolonged incubation, consider performing a time-course experiment to assess the compound's stability under the specific assay conditions. Use aprotic solvents for stock solutions and minimize the concentration of protic solvents in the final assay mixture. Ensure the pH of the assay buffer is within the optimal stability range (pH 6-8). |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | The compound is degrading into one or more new products. | Analyze a freshly prepared sample as a reference. If new peaks are observed in older samples, it is likely due to degradation. Perform co-injection with standards of potential degradation products (e.g., 3,5-bis(trifluoromethyl)pyrazole and benzoic acid) to confirm their identity. |
| Precipitate forms in a solution that was previously clear. | The compound may have degraded into less soluble products. | Identify the precipitate by analytical techniques such as NMR or mass spectrometry. If the precipitate is a degradation product, this indicates significant instability under the storage conditions. The solution should be discarded and prepared fresh. Re-evaluate the choice of solvent and storage temperature. |
| Color change observed in the solution. | Potential degradation of the compound, possibly through photolytic or oxidative pathways. | Protect the solution from light by using amber vials or covering the container with aluminum foil. Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Predicted Stability Profile
The following table summarizes the predicted stability of this compound under various conditions based on the general chemistry of N-acylpyrazoles. Note: This is a predictive guide; experimental verification is highly recommended.
| Condition | Parameter | Predicted Stability | Recommendation |
| pH | Acidic (pH < 6) | Moderate to Low | Use with caution. Buffer to the highest possible pH within the experimental tolerance. |
| Neutral (pH 6-8) | High | Optimal pH range for aqueous solutions. | |
| Basic (pH > 8) | Low | Avoid if possible. If necessary, use for the shortest duration possible at low temperatures. | |
| Solvent | Aprotic (e.g., Toluene, Hexane, DCM) | High | Recommended for stock solutions and short-term storage. |
| Protic (e.g., Water, Methanol, Ethanol) | Moderate to Low | Use fresh and buffer to a neutral pH if possible. | |
| Polar Aprotic (e.g., DMSO, DMF) | Moderate | Use high-purity, anhydrous solvents. Some degradation may occur over time. | |
| Temperature | -20°C or below (solid) | High | Recommended for long-term storage. |
| 2-8°C (in aprotic solvent) | Moderate | Suitable for short-term storage (days to weeks). | |
| Room Temperature (in solution) | Low to Moderate | Prepare fresh daily. Avoid prolonged storage. | |
| Elevated Temperature (>40°C) | Very Low | Avoid. Significant degradation is likely. | |
| Light | Exposed to UV/Visible Light | Moderate to Low | Protect solutions from light to prevent potential photodegradation. |
Experimental Protocols
To determine the precise stability of this compound under your specific experimental conditions, it is recommended to perform forced degradation studies.
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Buffers: 0.1 M HCl (pH 1), 0.1 M Acetate buffer (pH 4), Phosphate buffered saline (PBS, pH 7.4), 0.1 M Borate buffer (pH 9)
-
HPLC system with a UV detector
-
pH meter
-
Constant temperature incubator
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of ~50 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by adding an equal volume of mobile phase and store at -20°C until analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound.
-
Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
Protocol 2: Photostability Assessment
Objective: To evaluate the impact of light on the stability of this compound.
Materials:
-
This compound solution (in a transparent solvent like acetonitrile)
-
Clear and amber vials
-
Photostability chamber with a calibrated light source (ICH Q1B guidelines)
-
HPLC system with a UV detector
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50 µg/mL in acetonitrile).
-
Place the solution in both clear and amber (as a dark control) vials.
-
Expose the vials to a light source in a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
At the end of the exposure period, analyze the samples from both clear and amber vials by HPLC.
-
Compare the chromatograms to assess for any degradation due to light exposure.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Predicted hydrolytic degradation pathway of this compound.
Caption: A logical troubleshooting guide for stability issues.
References
Solubility of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole in common solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
For general guidance, 1H-pyrazole, a related parent compound, demonstrates limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[1] The solubility is also temperature-dependent, generally increasing with a rise in temperature.[1] To obtain precise solubility data for your specific application, experimental determination is recommended.
Q2: How can I experimentally determine the solubility of this compound?
A widely used and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[2] A general protocol is provided in the "Experimental Protocols" section below. This method involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute.
Experimental Protocols
Protocol: Determining Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO, etc.)
-
Screw-capped vials
-
Thermostatically controlled shaker or agitator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for concentration measurement
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a screw-capped vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.[3]
-
After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the sample using a syringe filter compatible with the solvent to remove any remaining undissolved microcrystals.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible solubility results.
-
Possible Cause: The system may not have reached equilibrium.
-
Solution: Increase the agitation time. It's important to ensure that the concentration of the dissolved solid remains constant over time. You can test this by taking measurements at different time points (e.g., 24, 48, and 72 hours).
-
-
Possible Cause: Temperature fluctuations during the experiment.
-
Solution: Ensure that the shaker or water bath maintains a stable temperature throughout the equilibration period, as solubility is temperature-dependent.
-
-
Possible Cause: Incomplete separation of undissolved solid from the saturated solution.
-
Solution: After centrifugation or settling, carefully collect the supernatant. Use a fine-pore filter (e.g., 0.22 µm) to remove any remaining particulate matter before analysis. The presence of undissolved particles can lead to an overestimation of solubility.[4]
-
Issue 2: The measured solubility is unexpectedly low.
-
Possible Cause: The compound may be degrading in the solvent.
-
Solution: Assess the stability of this compound in the chosen solvent over the duration of the experiment. This can be checked by analyzing the sample for degradation products using a suitable analytical technique like HPLC.
-
-
Possible Cause: The pH of the solvent may be affecting solubility (if the solvent is aqueous or buffered).
-
Solution: Pyrazole derivatives can have acidic or basic properties.[5] Measure and control the pH of the solvent, as changes in ionization state can significantly impact solubility.
-
Issue 3: Difficulty in obtaining a clear supernatant for analysis.
-
Possible Cause: Formation of a colloidal suspension or very fine particles.
-
Solution: Centrifuge the sample at a higher speed before filtration. Consider using a filter with a smaller pore size.
-
Visual Workflow
Below is a diagram illustrating the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining solubility via the shake-flask method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative [mdpi.com]
- 3. ajrconline.org [ajrconline.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Technical Support Center: Vilsmeier-Haack Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Vilsmeier-Haack synthesis of pyrazoles.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the Vilsmeier-Haack pyrazole synthesis.
Q1: My Vilsmeier-Haack reaction is resulting in a very low yield or no product at all. What are the potential causes?
A1: Low or no yield in a Vilsmeier-Haack reaction for pyrazole synthesis can stem from several factors:
-
Sub-optimal Reagent Stoichiometry: The ratio of the Vilsmeier reagent (formed from a phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) mixture) to your pyrazole substrate is critical. An insufficient amount of the reagent will lead to incomplete conversion.[1]
-
Inadequate Reaction Temperature: The reaction is highly temperature-dependent. If the temperature is too low, the reaction may not proceed at a reasonable rate or at all. Conversely, excessively high temperatures can lead to the formation of side products and degradation of the desired product.[1][2]
-
Substrate Reactivity: The electronic properties of the substituents on the pyrazole ring play a significant role. Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution, thereby hindering the formylation process and resulting in low yields.[1]
-
Moisture in Reaction Conditions: The Vilsmeier reagent is sensitive to moisture. The presence of water can quench the reagent and prevent the reaction from proceeding.
-
Improper Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared in situ at a low temperature (e.g., 0°C) before the addition of the pyrazole substrate.[3][4] Improper formation can lead to a less effective reagent.
Q2: How can I optimize the reaction conditions to improve the yield?
A2: To improve the yield of your Vilsmeier-Haack pyrazole synthesis, consider the following optimization strategies:
-
Vary the Reagent Ratio: Systematically vary the molar ratio of POCl₃ and DMF to your pyrazole substrate. An excess of the Vilsmeier reagent is often beneficial.[1] For instance, increasing the excess of DMF and POCl₃ can significantly improve the yield.[1]
-
Optimize the Reaction Temperature: Experiment with a range of reaction temperatures. While the Vilsmeier reagent is formed at a low temperature, the subsequent reaction with the pyrazole may require heating. Temperatures ranging from room temperature to 120°C have been reported, depending on the substrate.[1][3]
-
Increase Reaction Time: If the reaction is sluggish, increasing the reaction time can lead to a higher conversion of the starting material. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1]
-
Employ Alternative Energy Sources: Microwave irradiation and ultrasound sonication have been shown to accelerate the reaction, reduce reaction times, and improve yields, offering an energy-efficient alternative to conventional heating.[5]
Q3: Are there any common side reactions I should be aware of?
A3: Yes, side reactions can occur and contribute to lower yields of the desired 4-formylpyrazole. One potential side reaction is dehydrochlorination, especially if your substrate has susceptible functionalities.[1] Additionally, if the pyrazole ring is not sufficiently activated, other reactive sites in the molecule might undergo formylation, leading to a mixture of products.
Q4: My starting pyrazole has an electron-withdrawing group. What can I do to facilitate the reaction?
A4: Pyrazoles bearing strong electron-withdrawing groups exhibit low reactivity in the Vilsmeier-Haack reaction.[1] In such cases, more forcing reaction conditions may be necessary, such as higher temperatures and longer reaction times. However, be mindful that this can also promote the formation of byproducts. If possible, consider a synthetic route where the formylation step is performed before the introduction of the deactivating group.
Data Presentation
The following table summarizes the optimization of reaction conditions for the conversion of 1-methyl-3-propyl-5-chloro-1H-pyrazole to 1-methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde, illustrating the impact of reagent stoichiometry and reaction time on the product yield.
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:2:2 | 120 | 2 | 32 |
| 2 | 1:5:2 | 120 | 2 | 55 |
| 3 | 1:6:4 | 120 | 1 | 67 |
| 4 | 1:6:4 | 120 | 2 | 67 |
Data adapted from Popov, A. V. et al. Arkivoc 2018, v, 0-0.[1]
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Pyrazoles
This protocol is a general guideline and may require optimization for specific substrates.
1. Vilsmeier Reagent Preparation:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 6 equivalents).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to an hour. The formation of a white, viscous Vilsmeier reagent should be observed.[4]
2. Reaction with Pyrazole:
-
Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.
-
Add the solution of the pyrazole substrate dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture can be stirred at room temperature or heated to a specific temperature (e.g., 60-120°C) for a period of 1 to 24 hours, depending on the reactivity of the substrate.[1][3] Monitor the reaction progress by TLC.
3. Work-up Procedure:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice or into a cold saturated sodium bicarbonate solution to neutralize the excess acid and hydrolyze the intermediate iminium salt.
-
Stir the mixture until the ice has completely melted and the evolution of gas has ceased.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold water, and dry it.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
The following diagrams illustrate the key processes in the Vilsmeier-Haack pyrazole synthesis.
Caption: Mechanism of the Vilsmeier-Haack pyrazole synthesis.
Caption: General experimental workflow for Vilsmeier-Haack synthesis.
References
Technical Support Center: Optimizing Reductive Amination for Pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reductive amination reactions for pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of a pyrazole aldehyde is not proceeding to completion, and I observe a significant amount of unreacted starting material. What are the potential causes and solutions?
A1: Incomplete conversion can be due to several factors:
-
Inefficient Imine Formation: The initial condensation of the pyrazole aldehyde and the amine to form an imine might be slow or reversible.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. Be cautious, as excess acid can protonate the amine, reducing its nucleophilicity.
-
Solution: Remove water formed during the reaction using molecular sieves or by performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
-
Solution: Increase the reaction temperature or prolong the reaction time before adding the reducing agent to favor imine formation. For stubborn reactions, you can attempt to pre-form the imine as a separate step.[1][2]
-
-
Deactivated Reducing Agent: The reducing agent may have degraded due to improper storage or handling, especially if it is moisture-sensitive like sodium triacetoxyborohydride (STAB).[3]
-
Solution: Use a fresh bottle of the reducing agent or one that has been stored under anhydrous conditions.
-
-
Steric Hindrance: If either the pyrazole aldehyde or the amine is sterically hindered, the reaction rate can be significantly reduced.[4][5]
-
Solution: Consider using a less bulky reducing agent. If the issue is with a hindered amine, a more reactive aldehyde might be necessary if the molecular design allows. For sterically demanding tertiary amine synthesis, specific protocols using catalysts like thiourea with a Hantzsch ester for transfer hydrogenation have been developed.[4]
-
Q2: I am observing the formation of a significant amount of the alcohol byproduct from the reduction of my pyrazole aldehyde. How can I prevent this?
A2: The formation of the corresponding alcohol indicates that the reduction of the aldehyde is faster than the reduction of the imine.
-
Choice of Reducing Agent: Some reducing agents are more aggressive towards carbonyls than others. Sodium borohydride (NaBH₄), for instance, can readily reduce aldehydes and ketones.[6]
-
Reaction Conditions: The reaction conditions can influence the relative rates of aldehyde and imine reduction.
-
Solution: Ensure that the imine has sufficiently formed before introducing the reducing agent. This can be achieved by allowing the aldehyde and amine to stir together for a period (e.g., 1 hour) before adding the reducing agent.[3]
-
Q3: My reaction is sluggish, and the imine intermediate seems to persist even after the addition of the reducing agent. What can I do?
A3: The persistence of the imine suggests that the reduction step is slow.
-
Reducing Agent Potency: The chosen reducing agent may not be sufficiently reactive for the specific substrate.
-
Solution: If using a mild reducing agent like STAB, you could switch to a more potent one like sodium borohydride. However, be mindful of the potential for aldehyde reduction as a side reaction.[1][6] Adding a Lewis acid in conjunction with the borohydride can sometimes enhance the reduction rate.[1]
-
-
Temperature: Low reaction temperatures can slow down the reduction.
-
Solution: Gradually increasing the reaction temperature may help drive the reaction to completion. However, be cautious as higher temperatures can also lead to side product formation.
-
-
Solvent Effects: The solvent can influence the solubility of the reactants and the reactivity of the reducing agent.
Q4: How do electron-donating or electron-withdrawing substituents on the pyrazole ring or the amine affect the reaction?
A4: The electronic properties of the substituents can have a significant impact on the reaction.
-
Electron-Withdrawing Groups (EWGs):
-
On the pyrazole aldehyde, EWGs can make the carbonyl carbon more electrophilic, potentially speeding up the initial imine formation.
-
On the amine, EWGs decrease its nucleophilicity, which can make the initial condensation with the aldehyde more difficult.[8][9] Forcing conditions or specialized catalytic systems, such as using Re₂O₇ with a silane as the hydride source, may be necessary for electron-deficient amines.[8]
-
-
Electron-Donating Groups (EDGs):
-
On the pyrazole aldehyde, EDGs can make the carbonyl less electrophilic, slowing down imine formation.
-
On the amine, EDGs increase its nucleophilicity, which can facilitate the initial attack on the carbonyl.
-
Q5: I am having difficulty purifying my final pyrazole amine product from the unreacted imine. What purification strategies can I employ?
A5: Separating the amine product from the imine intermediate can be challenging due to their similar polarities.
-
Drive the Reaction to Completion: The most effective strategy is to ensure the reaction goes to completion to minimize the amount of imine impurity.[1]
-
Acid-Base Extraction: While challenging if both are basic, carefully controlled acid-base liquid-liquid extraction can sometimes be effective. The basicity of the imine and the final amine might be different enough to allow for selective extraction at a specific pH.
-
Chromatography: Column chromatography is a standard method for separating compounds with similar polarities. A careful selection of the stationary and mobile phases is crucial.
-
Crystallization: If the desired amine product is a solid, crystallization can be an effective purification method.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Amination of Pyrazole Derivatives
| Reducing Agent | Common Solvents | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM) | Mild and selective for imines over carbonyls.[6] | Moisture sensitive.[3] |
| Sodium Cyanoborohydride (NaCNBH₃) | Methanol (MeOH) | Effective for a wide range of substrates. | Highly toxic (releases HCN at low pH).[7] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and readily available. | Can readily reduce aldehydes and ketones, leading to alcohol byproducts.[6] |
Table 2: Influence of Substituents on Reductive Amination Yields (Illustrative Examples)
| Pyrazole Aldehyde Substituent | Amine Type | Typical Yield Range | Notes |
| Electron-donating (e.g., -OCH₃) | Aliphatic primary | Moderate to Good | Imine formation may be slower. |
| Electron-withdrawing (e.g., -NO₂) | Aliphatic primary | Good to Excellent | Imine formation is generally faster. |
| Unsubstituted | Aromatic (electron-rich) | Good | Amine is more nucleophilic. |
| Unsubstituted | Aromatic (electron-deficient) | Lower to Moderate | Amine is less nucleophilic; may require forcing conditions.[8][9] |
| Sterically hindered | Less hindered primary | Lower | Steric hindrance slows down the reaction.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted from a procedure for the reductive amination of a ferrocenylpyrazolecarbaldehyde.[6]
-
Reactant Preparation: In a round-bottom flask, dissolve the pyrazole aldehyde (1.0 mmol) and the desired amine (1.2 mmol) in dry 1,2-dichloroethane (DCE) (35 mL).
-
Addition of Reducing Agent: To this solution, add sodium triacetoxyborohydride (1.4 mmol) in one portion.
-
Reaction: Stir the resulting mixture at room temperature or reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂) (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Mandatory Visualization
Caption: General workflow for the reductive amination of pyrazole derivatives.
Caption: Troubleshooting guide for common issues in reductive amination.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. ineosopen.org [ineosopen.org]
- 7. researchgate.net [researchgate.net]
- 8. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of Trifluoromethyl-Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of trifluoromethyl-pyrazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major challenge in the functionalization of trifluoromethyl-pyrazoles?
A1: The pyrazole ring has multiple reactive sites (N1, C3, C4, and C5). The electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the electron density distribution in the ring, affecting the reactivity of these positions. The similar electronic environment of the two nitrogen atoms can also lead to mixtures of N-alkylation or N-arylation products.[1] Consequently, achieving site-selective functionalization is a common hurdle.[2][3]
Q2: What is the most common side reaction during Suzuki-Miyaura cross-coupling of bromo-trifluoromethyl-pyrazoles?
A2: A significant side reaction is protodeboronation of the boronic acid or ester reagent.[4] Homocoupling of the boronic acid can also lead to low yields of the desired product.[4][5] Careful optimization of the catalyst, base, and solvent system is crucial to minimize these side reactions.[5][6][7]
Q3: How can I improve the separation of 3-CF₃ and 5-CF₃ pyrazole regioisomers?
A3: The synthesis of trifluoromethyl-pyrazoles from precursors like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one often yields a mixture of 3-CF₃ and 5-CF₃ isomers.[8][9] Their separation can be challenging due to similar physical properties. A practical approach involves careful analysis of their boiling points under different pressures to develop an efficient distillation-based separation protocol.[8][9] Alternatively, chromatographic methods can be employed, though they may be less scalable.[10]
Q4: What are the key safety precautions when working with organolithium reagents for pyrazole functionalization?
A4: Organolithium reagents such as n-butyllithium (n-BuLi) are highly pyrophoric and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential. It is also critical to control the reaction temperature, as many lithiation reactions are performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition. Proper personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, is mandatory.
Troubleshooting Guides
Poor Regioselectivity in C-H Functionalization
Problem: My C-H functionalization of a trifluoromethyl-pyrazole is yielding a mixture of isomers at the C4 and C5 positions.
| Potential Cause | Suggested Solution |
| Incorrect Base or Solvent | The choice of base and solvent can significantly influence the site of deprotonation. For deprotonation at the C5 position of 1-methyl-3-(trifluoromethyl)pyrazole, various organometallic or metal amide bases can be effective.[3] For selective functionalization at the C4 position of 1-methyl-5-(trifluoromethyl)pyrazole, lithium diisopropylamide (LDA) is a suitable base.[3] |
| Steric Hindrance | Bulky substituents on the pyrazole ring or the electrophile can favor functionalization at the less sterically hindered position. Consider using a smaller directing group or a less bulky electrophile if possible. |
| Reaction Temperature | Temperature can affect the kinetic versus thermodynamic control of the reaction. Experiment with a range of temperatures to optimize for the desired regioisomer. For direct ortho-metalation, precise temperature control can be critical to avoid "halogen-dance" rearrangements in halogenated precursors.[11] |
| Use of Directing Groups | A directing group on the N1 position can guide the metalation to a specific position. This is a common strategy in transition-metal-catalyzed C-H functionalization.[12] |
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting logic for addressing poor regioselectivity.
Low Yield in Suzuki-Miyaura Cross-Coupling
Problem: The Suzuki-Miyaura coupling of my bromo-trifluoromethyl-pyrazole with a boronic acid is resulting in a low yield of the desired product.
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | The choice of palladium catalyst and ligand is critical. For challenging couplings, consider using more active catalysts like XPhosPdG2/XPhos to avoid side reactions such as debromination.[7] Ensure the catalyst is not old or deactivated.[13] |
| Inappropriate Base | The base plays a crucial role in the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base depends on the substrates. Cesium carbonate is often effective in difficult couplings.[5] |
| Solvent System | A mixture of an organic solvent and water (e.g., THF/water, Toluene/water) is commonly used.[5] Ensure the solvent is degassed to prevent catalyst oxidation. Purging the solvent with an inert gas like argon for at least 30 minutes is recommended.[5] |
| Homocoupling/Protodeboronation | These are common side reactions. The addition of potassium formate can sometimes suppress the homocoupling of pyrazolylboronic esters, though this may increase competing protodeboronation.[4] Optimizing the reaction temperature and using the appropriate base can also minimize these side reactions.[5] |
| Poor Quality of Boronic Acid | Ensure the boronic acid is pure and has not degraded. Impurities can interfere with the reaction. |
Key Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [7]
-
Reactants:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
XPhosPdG2 (5 mol%)
-
XPhos (5 mol%)
-
K₃PO₄ (2 equiv)
-
-
Solvent: 1,4-dioxane/H₂O (4:1 mixture)
-
Procedure:
-
To a microwave vial, add the bromo-pyrazole, boronic acid, catalyst, ligand, and base.
-
Add the degassed solvent mixture.
-
Seal the vial and heat under microwave irradiation at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Yield Comparison for Suzuki Coupling under Different Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75 | Low | [5] |
| Pd(OAc)₂/PPh₃ | Cs₂CO₃ | DMF | 120 | Moderate | [5] |
| XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | 120 (MW) | Good to Excellent | [7] |
Challenges in N-Functionalization
Problem: Alkylation or arylation of my trifluoromethyl-pyrazole is producing a mixture of N1 and N2 isomers.
| Potential Cause | Suggested Solution |
| Similar Reactivity of Nitrogen Atoms | The two nitrogen atoms in the pyrazole ring often have similar nucleophilicity, leading to a lack of regioselectivity. The choice of solvent can influence the outcome. Highly polar protic solvents like hexafluoroisopropanol can favor the formation of 3-trifluoromethylpyrazoles, while polar aprotic solvents like DMSO may favor the 5-CF₃-substituted isomers during the initial pyrazole synthesis, which can be a starting point for N-functionalization.[9] |
| Influence of Substituents | The position of the CF₃ group and other substituents on the pyrazole ring can influence the regioselectivity of N-functionalization. A hydrazone substituent has been shown to guide the selectivity of alkylation.[1] |
| Reaction Conditions | The choice of base, alkylating/arylating agent, and temperature can affect the isomer ratio. A systematic screening of these parameters is recommended. |
Decision Pathway for N-Functionalization
Caption: A systematic approach to optimizing N-functionalization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Switchable reactivity: the site-selective functionalization of trifluoromethyl-substituted pyrazoles [infoscience.epfl.ch]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
Batch vs. microflow synthesis for pyrazole derivatives safety and efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of pyrazole derivatives, focusing on the comparative safety and efficiency of batch versus microflow methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of microflow synthesis over traditional batch methods for pyrazole derivatives?
Microflow synthesis offers several key advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability.[1][2][3] The small reaction volumes in microreactors minimize the risks associated with highly exothermic reactions or the use of hazardous reagents, such as hydrazine and diazo compounds.[1]
Q2: How does reaction time in microflow synthesis compare to batch synthesis for pyrazoles?
Microflow synthesis can dramatically reduce reaction times. For example, the synthesis of certain pyrazolopyrimidinone derivatives was reduced from 9 hours in batch to just 16 minutes in a flow system.[1][2] Another study demonstrated a reduction from 28 hours to approximately 2 hours.[1][2]
Q3: Can microflow synthesis improve the yield and selectivity of pyrazole reactions?
Yes, in many cases, microflow synthesis leads to higher yields and better selectivity compared to batch processes.[1] This is attributed to the precise temperature control and rapid mixing achievable in microreactors, which can minimize the formation of byproducts. Some studies report consistently good to very good yields (62-82%) with excellent regioselectivity in flow synthesis.[1][2]
Q4: What are the main safety concerns associated with batch synthesis of pyrazoles, and how does microflow address them?
Traditional batch synthesis often involves long reaction times at elevated temperatures and the handling of potentially hazardous intermediates, such as diazo compounds.[1][4] Microflow chemistry allows for the in situ generation and immediate consumption of such hazardous intermediates, significantly enhancing the safety profile of the synthesis.[1]
Q5: Is it possible to scale up pyrazole synthesis using microflow reactors?
Microflow reactors are well-suited for scaling up chemical production. Instead of increasing the reactor volume (scaling-up), the production rate is increased by extending the operation time or by using multiple reactors in parallel (numbering-up). This allows for a more seamless transition from laboratory-scale synthesis to industrial production.[5]
Troubleshooting Guides
Issue 1: Low Yield in Batch Synthesis of Pyrazoles
-
Possible Cause: Incomplete reaction or formation of side products due to poor temperature control or inefficient mixing.
-
Solution:
-
Ensure uniform heating of the reaction vessel using an oil bath or a heating mantle with stirring.
-
Optimize the reaction temperature and time based on literature procedures for similar pyrazole derivatives.
-
Consider the use of a more efficient stirring mechanism to improve mixing.
-
If applicable, use a catalyst to improve the reaction rate and selectivity.
-
Issue 2: Clogging in the Microreactor During Flow Synthesis
-
Possible Cause: Precipitation of starting materials, intermediates, or products within the microchannels. This was observed in the synthesis of an enaminone intermediate from a ketone with a 4-CO2Me group, which precipitated in the coil reactor.[6]
-
Solution:
-
Ensure complete dissolution of all starting materials in the chosen solvent before introducing them into the microreactor.
-
Adjust the solvent composition or use a co-solvent to improve the solubility of all components at the reaction temperature.
-
Lower the concentration of the reagents.
-
If precipitation is unavoidable, consider using a microreactor with a larger channel diameter or a packed-bed reactor.
-
Issue 3: Poor Regioselectivity in Pyrazole Synthesis
-
Possible Cause: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine can lead to the formation of regioisomers.
-
Solution:
-
In batch synthesis, carefully control the reaction conditions (temperature, solvent, and catalyst) as they can influence the regioselectivity.
-
Microflow synthesis can often improve regioselectivity due to superior control over reaction parameters.[1][2]
-
Consider using starting materials that favor the formation of the desired regioisomer, or employ protecting groups to block one of the reactive sites.
-
Quantitative Data Summary
Table 1: Comparison of Reaction Times for Pyrazole Synthesis
| Pyrazole Derivative | Batch Reaction Time | Microflow Reaction Time | Reference |
| Pyrazolopyrimidinones | 9 hours | 16 minutes | [1][2] |
| 3-(thiophen-2-yl)-5-(thiophen-2-ylmethyl)-1H-pyrazole | 28 hours | ~2 hours | [1][2] |
| Phenyl-1H-pyrazoles | 2 hours | 5 minutes (Microwave-assisted) | [7] |
Table 2: Comparison of Yields for Pyrazole Synthesis
| Pyrazole Derivative | Batch Yield | Microflow Yield | Reference |
| Pyrazole-4-carboxylate derivatives | Not specified | 62-82% | [1][2] |
| N-aryl pyrazoles | 40-74% | 48-84% | [2] |
| Phenyl-1H-pyrazoles | 72-90% | 91-98% (Microwave-assisted) | [7] |
| 1,4-disubstituted pyrazoles | 21-100% | 18-100% | [1] |
Experimental Protocols
Protocol 1: Batch Synthesis of 3,5-Dimethylpyrazole (Knorr-type reaction)
This protocol is a representative example of a classical batch synthesis of a simple pyrazole derivative.
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar and magnetic stir plate
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirring bar, dissolve acetylacetone (0.1 mol) in 50 mL of ethanol.
-
Slowly add hydrazine hydrate (0.1 mol) to the solution while stirring. Caution: The reaction can be exothermic.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 3,5-dimethylpyrazole.
Protocol 2: Microflow Synthesis of Pyrazole-4-carboxylate Derivatives
This protocol is based on a reported continuous-flow synthesis of pyrazole derivatives.[2]
Materials and Equipment:
-
Vinylidene keto ester intermediate
-
Hydrazine derivative
-
Solvent (e.g., DMF)
-
Two syringe pumps
-
T-mixer
-
Microreactor (e.g., a heated capillary reactor)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare a solution of the vinylidene keto ester intermediate in the chosen solvent.
-
Prepare a separate solution of the hydrazine derivative in the same solvent.
-
Set up the microflow system: connect the two syringe pumps to a T-mixer, which then feeds into the microreactor. The outlet of the microreactor is connected to a back-pressure regulator and then to a collection vessel.
-
Heat the microreactor to the desired temperature (e.g., 120 °C).
-
Pump the two reactant solutions through the T-mixer and into the heated microreactor at a defined flow rate to achieve the desired residence time.
-
The product stream is cooled after exiting the reactor and collected in the collection vessel.
-
The solvent is removed from the collected product stream, and the crude product is purified using standard techniques such as column chromatography.
Visualizations
Caption: General workflow for batch synthesis of pyrazole derivatives.
Caption: General workflow for microflow synthesis of pyrazole derivatives.
Caption: Decision tree for selecting between batch and microflow synthesis.
References
- 1. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. galchimia.com [galchimia.com]
- 7. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the regioselectivity of pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the regioselectivity of their pyrazole synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis?
Regioselectivity refers to the preferential formation of one constitutional isomer over another when more than one reaction pathway is possible. In pyrazole synthesis, particularly from unsymmetrical starting materials like a 1,3-dicarbonyl compound and a substituted hydrazine, the reactants can combine in two different orientations, leading to two different regioisomeric pyrazole products. Achieving high regioselectivity means controlling the reaction to produce predominantly or exclusively one of these isomers.
Q2: Why is controlling the regioselectivity of pyrazole synthesis a critical issue?
Controlling regioselectivity is crucial for several reasons:
-
Biological Activity: Pyrazole derivatives are core components in many pharmaceuticals, such as the anti-inflammatory drug Celecoxib and the erectile dysfunction drug Sildenafil.[1] Different regioisomers of a compound can have vastly different biological activities, potencies, and toxicological profiles.
-
Efficiency and Yield: The formation of a mixture of regioisomers necessitates difficult and often costly separation processes, such as chromatography or repeated crystallization.[1] This significantly reduces the isolated yield of the desired product, making the overall process less efficient and more expensive.[1]
-
Regulatory Approval: For pharmaceutical applications, producing a single, well-characterized isomer is a regulatory requirement to ensure safety and efficacy.
Q3: What is the Knorr pyrazole synthesis, and what are its limitations regarding regioselectivity?
The Knorr pyrazole synthesis is a classical and direct method for synthesizing pyrazoles, involving the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] While it is a widely used method, its primary limitation is poor regioselectivity when an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine.[1][3] The reaction proceeds through a hydrazone intermediate, and the initial attack of the hydrazine can occur at either of the two distinct carbonyl groups, leading to a mixture of regioisomers.[1][4]
Q4: What are the primary factors that influence the regioselectivity of the Knorr condensation reaction?
Several factors can be manipulated to influence which regioisomer is favored:
-
Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine to the less hindered or more electrophilic carbonyl group.[1] For instance, a bulky substituent will sterically hinder the nearby carbonyl, favoring attack at the other carbonyl. Similarly, electron-withdrawing groups (like CF₃) can activate a carbonyl group for nucleophilic attack.[5]
-
Reaction Conditions (pH): The pH of the reaction medium is critical. Under acidic conditions, the less substituted nitrogen atom of the hydrazine becomes protonated, increasing the nucleophilicity of the more substituted nitrogen, which then preferentially attacks the more reactive carbonyl.[1] This can be used to control the reaction outcome.
-
Solvent: The choice of solvent can dramatically influence regioselectivity. Aprotic dipolar solvents (like DMAc) and, notably, fluorinated alcohols (like TFE and HFIP) have been shown to significantly improve regioselectivity compared to standard protic solvents like ethanol.[5][6][7]
Troubleshooting Guide
Problem: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine yields a difficult-to-separate mixture of regioisomers.
This is a classic challenge in pyrazole synthesis. Below are several strategies to improve the regioselectivity of your reaction, ranging from simple modifications of reaction conditions to alternative synthetic routes.
Solution 1: Modify the Reaction Conditions
Altering the solvent or pH can be the simplest and most cost-effective way to enhance the formation of the desired isomer.
-
Change the Solvent: Standard reactions in ethanol often result in poor selectivity.[6] Switching to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the preference for one isomer.[6][7] Fluorinated alcohols are non-nucleophilic and do not compete with the hydrazine in attacking the carbonyl groups, which is believed to be a cause of low selectivity in ethanol.[6] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have also been used successfully.[5]
-
Adjust the pH: Adding a catalytic amount of acid can significantly alter the reaction pathway. For example, adding a strong acid like HCl to a solvent like DMAc can accelerate the dehydration steps and improve both yield and regioselectivity, even at room temperature.[5]
The following table summarizes the regioisomeric ratio of pyrazoles formed from the reaction of various 1,3-diketones with substituted hydrazines in different solvents.
| 1,3-Diketone Substituents | Hydrazine | Solvent | Regioisomeric Ratio (Isomer 1 : Isomer 2) | Reference |
| 4,4,4-trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | 50 : 50 | [5] |
| 4,4,4-trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc / 10N HCl | 98 : 2 | [5] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 60 : 40 | |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 89 : 11 | |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99 : 1 | |
| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | 96 : 4 | |
| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | >99 : 1 |
Solution 2: Employ 1,3-Dicarbonyl Surrogates
If modifying conditions is insufficient, using a synthetic equivalent (surrogate) of the 1,3-dicarbonyl can provide excellent regiocontrol. These surrogates have differentiated reactivity at the C1 and C3 positions, forcing the hydrazine to react in a specific orientation.
-
β-Enaminones: These are among the most common surrogates.[1] By first reacting the 1,3-dicarbonyl with an amine to form a β-enaminone, one of the carbonyl groups is protected as a less reactive enamine. The subsequent reaction with hydrazine proceeds with high regioselectivity.
-
Other Surrogates: Other useful surrogates include β-alkoxyvinyl ketones and β-thioenones, which also provide a predictable pathway for the cyclization step.
Solution 3: Utilize Alternative Synthetic Methodologies
When the Knorr condensation proves problematic, other synthetic strategies can offer inherent regioselectivity.
-
1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of a 1,3-dipole (like a diazo compound or a sydnone) with a dipolarophile (like an alkyne).[5][8] The regioselectivity of this reaction is often high and can be controlled by the electronic nature of the substituents on both the dipole and the dipolarophile.[5]
-
Multi-component Reactions: One-pot, three-component reactions have been developed that combine, for example, an aldehyde, tosylhydrazine, and a terminal alkyne to produce highly substituted pyrazoles with excellent regiocontrol.[9]
Key Experimental Protocols
Protocol 1: Standard Knorr Pyrazole Synthesis in Ethanol
This protocol describes a typical synthesis that may lead to a mixture of regioisomers.
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), add a base like sodium acetate (1.2 eq) to liberate the free hydrazine.
-
Reaction: Stir the mixture at room temperature or heat under reflux for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to separate the regioisomers.
Protocol 2: Improved Regioselective Synthesis Using HFIP
This modified protocol uses a fluorinated alcohol to improve regioselectivity.[6]
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.0-1.1 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Remove the HFIP under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product often shows high regioselectivity, simplifying purification, which can be achieved by recrystallization or a quick silica gel plug.
Protocol 3: Regioselective Synthesis via a β-Enaminone Surrogate
This two-step protocol ensures high regioselectivity.
-
Step 1: Formation of the β-Enaminone:
-
React the 1,3-dicarbonyl compound (1.0 eq) with a secondary amine (e.g., pyrrolidine, 1.1 eq) in a solvent like toluene, often with a catalytic amount of acid (e.g., p-TsOH).
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete, remove the solvent to yield the crude β-enaminone, which can be used directly or purified.
-
-
Step 2: Cyclization with Hydrazine:
-
Dissolve the β-enaminone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the substituted hydrazine (1.1 eq) and heat the mixture under reflux for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture, remove the solvent, and purify the resulting single regioisomer of the pyrazole by standard methods (recrystallization or chromatography).
-
Visualizations
Caption: Knorr synthesis with an unsymmetrical diketone leading to two regioisomers.
Caption: Troubleshooting workflow for improving pyrazole synthesis regioselectivity.
Caption: Regiocontrol using a β-enaminone surrogate to yield a single product.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
Troubleshooting low bioactivity in pyrazole-based compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyrazole-based compounds and experiencing low bioactivity in their experiments.
Troubleshooting Guide
Low bioactivity in pyrazole-based compounds can stem from a variety of factors, ranging from suboptimal physicochemical properties to poor target engagement. This guide provides a systematic approach to identifying and addressing these common issues.
Question 1: My pyrazole compound shows low activity in my primary assay. Where do I start troubleshooting?
Answer:
Low activity in a primary assay is a common challenge. A logical first step is to investigate the compound's fundamental physicochemical properties, as these often underpin poor biological performance. We recommend a tiered approach to troubleshooting, starting with the most common and easily addressable issues.
Below is a workflow diagram to guide your troubleshooting process.
Validation & Comparative
Unveiling the Antimicrobial Potential of Fluorinated Pyrazoles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. Fluorinated pyrazole derivatives have emerged as a promising class of compounds, exhibiting significant efficacy against a spectrum of bacterial and fungal pathogens. This guide provides a comparative analysis of their antimicrobial performance, supported by experimental data and detailed methodologies.
Quantitative Efficacy of Fluorinated Pyrazoles
The antimicrobial activity of various fluorinated pyrazole derivatives has been evaluated using the minimum inhibitory concentration (MIC) assay, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below summarizes the MIC values of representative fluorinated pyrazoles against several key pathogens.
| Compound Class | Specific Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-clubbed Dihydropyrimidinones | Compound 4c | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [1] |
| Compound 4b | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [1] | |
| Naphthyl-substituted Pyrazole-derived Hydrazones | Not Specified | Gram-positive strains | 0.78 - 1.56 | |
| Not Specified | Acinetobacter baumannii | 0.78 - 1.56 | ||
| 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles | Compound 8c | Staphylococcus aureus ATCC 29213 | Not specified, but showed excellent activity | [2] |
| Compound 5 | Klebsiella pneumoniae ATCC13883 | 200 | [2] | |
| Compound 5 | Pseudomonas aeruginosa ATCC27953 | 200 | [2] | |
| Compound 5 | Escherichia coli ATCC 25922 | 200 | [2] | |
| Compound 8c | Saccharomyces cerevisiae | Not specified, but showed excellent activity | [2] | |
| Compound 8c | Candida albicans NRRL Y-477 | Not specified, but showed excellent activity | [2] |
Proposed Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that pyrazole derivatives may exert their antimicrobial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3][4][5] This enzyme introduces negative supercoils into DNA, which is crucial for relieving torsional stress during replication and transcription. By inhibiting DNA gyrase, fluorinated pyrazoles can disrupt these vital cellular processes, ultimately leading to bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential: A Comparative Analysis of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent biological activity. This guide provides a comprehensive comparison of the biological activity of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole, a promising heterocyclic compound, with established antibiotics. The following sections present quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms of action to facilitate a thorough evaluation of this compound's potential in drug discovery.
Comparative Biological Activity
The antimicrobial efficacy of novel compounds is critically assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism. While direct MIC data for this compound is not extensively available in the public domain, a study on closely related 1-phenyl/hetaryl-4-arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives provides valuable insights into the potential of the 3,5-bis(trifluoromethyl)pyrazole core. The data presented below compares the MIC values of these derivatives with the standard antibiotics Ciprofloxacin (antibacterial) and Fluconazole (antifungal).
Table 1: Antibacterial Activity (MIC in µg/mL) of 3,5-bis(trifluoromethyl)pyrazole Derivatives Compared to Ciprofloxacin
| Microorganism | Gram Stain | 3,5-bis(trifluoromethyl)pyrazole Derivatives (Range) | Ciprofloxacin[1][2][3][4] |
| Staphylococcus aureus | Gram-positive | 3.12 - >50 | 0.25 - 1.0 |
| Bacillus subtilis | Gram-positive | 6.25 - >50 | 0.25 - 1.0 |
| Escherichia coli | Gram-negative | 3.12 - >50 | 0.015 - 1.0 |
| Pseudomonas aeruginosa | Gram-negative | 6.25 - >50 | 0.5 - 4.0 |
Table 2: Antifungal Activity (MIC in µg/mL) of 3,5-bis(trifluoromethyl)pyrazole Derivatives Compared to Fluconazole
| Microorganism | Fungal Type | 3,5-bis(trifluoromethyl)pyrazole Derivatives | Fluconazole[5][6][7][8][9] |
| Candida albicans | Yeast | Inactive (>50) | 0.25 - 8.0 |
| Aspergillus fumigatus | Mold | Data not available | 16 - >64 |
Data Interpretation: The analyzed 3,5-bis(trifluoromethyl)pyrazole derivatives demonstrated moderate to low antibacterial activity against the tested strains, with MIC values generally higher than the potent broad-spectrum antibiotic Ciprofloxacin. Notably, these derivatives were found to be inactive against the fungal pathogen Candida albicans. This suggests that the primary therapeutic potential of this chemical core may lie in its antibacterial properties, warranting further structural modifications to enhance potency.
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible assessment of antimicrobial activity. The following are detailed protocols for the Minimum Inhibitory Concentration (MIC) assay and the Kirby-Bauer (Zone of Inhibition) test, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
-
Preparation of Materials:
-
Test compound (this compound) and standard antibiotics.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial cultures in the logarithmic growth phase.
-
Sterile saline or broth for dilution.
-
Spectrophotometer.
-
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum to the final required concentration in the test medium (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the test compound and standard antibiotics in the broth medium directly in the 96-well plate. The typical final volume in each well is 100 µL.
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum and compound concentrations.
-
Include a growth control well (inoculum without any antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
-
Result Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Kirby-Bauer (Zone of Inhibition) Test Protocol
-
Preparation of Materials:
-
Test compound and standard antibiotic-impregnated paper disks.
-
Sterile Mueller-Hinton Agar (MHA) plates.
-
Microbial cultures in the logarithmic growth phase.
-
Sterile cotton swabs.
-
Ruler or calipers.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described in the MIC assay protocol (0.5 McFarland standard).
-
-
Assay Procedure:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of the MHA plate to create a uniform lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
Aseptically apply the antimicrobial-impregnated disks to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of no growth (zone of inhibition) around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts provided by CLSI or EUCAST.
-
Visualizing Experimental Processes and Potential Mechanisms
To further elucidate the experimental workflow and potential biological impact of this compound, the following diagrams are provided.
Several pyrazole derivatives have been reported to exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1] The following diagram illustrates a hypothetical signaling pathway of DNA gyrase inhibition.
References
- 1. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 3. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv...: Ingenta Connect [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolthiazoles as novel and potent inhibitors of bacterial gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Trifluoromethylated Pyrazoles: A Comparative Guide
Trifluoromethylated pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents. The inclusion of the trifluoromethyl group often enhances the pharmacological properties of these molecules, such as metabolic stability and target binding affinity. A prominent example of this class is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). This guide provides a comparative analysis of the mechanism of action of trifluoromethylated pyrazoles, with a focus on COX-2 inhibition, and presents experimental data and protocols for its validation.
Primary Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for many biologically active trifluoromethylated pyrazoles, such as Celecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
While COX-1 is constitutively expressed in many tissues and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is typically induced during inflammation. By selectively inhibiting COX-2, trifluoromethylated pyrazoles can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. The diaryl-substituted pyrazole structure of compounds like Celecoxib allows for specific binding to the active site of the COX-2 enzyme.
The inhibition of COX-2 leads to a reduction in the production of prostaglandin E2 (PGE2), which in turn downregulates inflammatory signaling pathways. This mechanism is not only central to the anti-inflammatory effects of these compounds but also contributes to their potential anti-cancer properties, as the COX-2/PGE2 pathway is implicated in tumorigenesis.
Interaction with the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is another crucial cascade involved in inflammation and cellular stress responses. This pathway can be activated by pro-inflammatory cytokines and other stressors, leading to the regulation of gene expression and the production of inflammatory mediators. There is evidence of crosstalk between the COX-2 and p38 MAPK pathways. The activation of p38 MAPK can regulate the expression of COX-2, and in turn, prostaglandins produced via the COX-2 pathway can modulate p38 MAPK activity. Therefore, validating the mechanism of trifluoromethylated pyrazoles may also involve investigating their effects on the p38 MAPK pathway.
Comparison with Alternative Inhibitors
To objectively evaluate the mechanism of trifluoromethylated pyrazoles, it is useful to compare their activity with alternative compounds that have different selectivity profiles. A key comparison is with selective COX-1 inhibitors, such as SC-560.
| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Selectivity (COX-1/COX-2) |
| Celecoxib | Selective COX-2 | ~15 µM | ~0.04 µM | ~375-fold for COX-2 |
| SC-560 | Selective COX-1 | 9 nM | 6.3 µM | ~700-fold for COX-1 |
| Ibuprofen (Non-selective) | COX-1 and COX-2 | ~13 µM | ~344 µM | Non-selective |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are approximations from the literature for comparative purposes.
This data clearly illustrates the selective nature of Celecoxib for COX-2, in contrast to the high selectivity of SC-560 for COX-1. Non-selective NSAIDs like ibuprofen inhibit both isoforms, which can lead to a higher incidence of gastrointestinal side effects.
Experimental Protocols for Mechanism Validation
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. A common method involves quantifying the production of prostaglandins.
Principle: The assay directly measures the amount of prostaglandin (e.g., PGF2α) produced from arachidonic acid by recombinant COX-2 enzyme. The amount of prostaglandin is quantified using an enzyme immunoassay (EIA).
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of heme, recombinant COX-2 enzyme, and the test compound (trifluoromethylated pyrazole) at various concentrations.
-
Enzyme Incubation: In a microplate, add the reaction buffer, heme solution, and COX-2 enzyme.
-
Inhibitor Addition: Add the test compound or vehicle control to the appropriate wells and pre-incubate at 37°C for a specified time (e.g., 20 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate. Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a saturated solution of stannous chloride.
-
Quantification by EIA: Quantify the amount of prostaglandin produced using a commercial EIA kit. This typically involves adding an aliquot of the reaction mixture to a plate pre-coated with antibodies, followed by the addition of a tracer and subsequent development with a substrate to produce a colorimetric signal.
-
Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 420 nm). Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
p38 MAPK Phosphorylation Assay (Western Blot)
This assay determines if a test compound affects the activation of the p38 MAPK pathway by measuring the phosphorylation status of p38 MAPK.
Principle: Cells are treated with a stimulus to activate the p38 MAPK pathway in the presence or absence of the test compound. Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated (active) and total forms of p38 MAPK.
Detailed Protocol:
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., RAW 264.7 macrophages) and seed them in multi-well plates. Pre-treat the cells with the trifluoromethylated pyrazole or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with an activator of the p38 MAPK pathway, such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine (e.g., IL-1β), for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for phospho-p38 MAPK. To normalize the data, strip the membrane and re-probe with an antibody for total p38 MAPK. The ratio of phosphorylated to total p38 MAPK indicates the level of pathway activation.
Unveiling the Structure-Activity Relationship of 3,5-Bis(trifluoromethyl)phenyl Substituted Pyrazoles as Potent Antimicrobial Agents
A comprehensive analysis of 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives reveals critical structural determinants for their potent inhibitory activity against drug-resistant bacteria. This guide synthesizes findings from recent studies, presenting a comparative analysis of their biological performance, detailed experimental methodologies, and visual representations of key structure-activity relationships and synthetic pathways.
The persistent rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. One promising class of compounds is the 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles. The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] This guide focuses on a series of these pyrazole derivatives that have demonstrated significant efficacy, particularly against Gram-positive bacteria, including menacing pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2]
Comparative Analysis of Antimicrobial Activity
A systematic investigation into a library of 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives has elucidated key structure-activity relationships (SAR). The core structure consists of a pyrazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group and a 4-carboxyphenyl group, with further diversity introduced via an aminomethyl linker at the 4-position of the pyrazole, attached to various substituted anilines.
The antimicrobial activity of these compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC). The data reveals that the nature and position of substituents on the terminal aniline ring play a pivotal role in the observed biological activity.
Table 1: Structure-Activity Relationship of 3,5-Bis(trifluoromethyl)phenyl Substituted Pyrazole Derivatives against Gram-Positive Bacteria.
| Compound | Aniline Substituent (R) | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. faecalis (VRE) | MBEC (µg/mL) vs. S. aureus Biofilm |
| 1 | Unsubstituted | 2 | 4 | >64 |
| 2 | 4-Methyl | 1 | 2 | 32 |
| 3 | 4-Ethyl | 1 | 2 | 16 |
| 4 | 4-Methoxy | 4 | 8 | >64 |
| 7 | 3-Bromo | 2 | 4 | 32 |
| 8 | 4-Bromo | 1 | 1 | 8 |
| 10 | 3-Chloro | 2 | 4 | 32 |
| 11 | 4-Chloro | 0.5 | 1 | 4 |
| 12 | 2-Carboxy | >64 | >64 | >64 |
| 13 | 4-Carboxy | >64 | >64 | >64 |
| 14 | 4-Fluoro-3-methyl | 1 | 2 | 16 |
| 20 | 3,5-Dichloro | 0.5 | 1 | 2 |
| 28 | 3,4,5-Trichloro | 0.25 | 0.5 | 1 |
| 29 | 2,3,4,5-Tetrachloro | 0.25 | 0.5 | 1 |
Data summarized from "Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria".[1]
Key SAR Observations:
-
Lipophilicity is Key: The presence of lipophilic substituents on the aniline moiety generally enhances antimicrobial activity. For instance, alkyl substitutions (compounds 2 and 3 ) improve activity compared to the unsubstituted analog (1 ). Conversely, the least lipophilic methoxy substituent (4 ) resulted in the least potent compound among the mono-substituted derivatives.[1]
-
Halogen Substitutions are Favorable: Halogenated derivatives, particularly those with chlorine and bromine, exhibit potent activity. The position of the substituent is crucial, with para-isomers (8 and 11 ) being more potent than their corresponding meta-isomers (7 and 10 ).[1]
-
Multiple Halogenations Boost Potency: Increasing the number of halogen substituents on the aniline ring leads to a significant increase in activity. Di-, tri-, and tetra-substituted chloroanilines (20 , 28 , and 29 ) were among the most potent compounds, with MIC values as low as 0.25 µg/mL and strong biofilm eradication capabilities.[1][2]
-
Protic Substituents are Detrimental: The introduction of a protic group, such as a carboxylic acid (12 and 13 ), completely abolishes the antimicrobial activity.[1]
Experimental Protocols
The synthesis of the target compounds and the evaluation of their antimicrobial properties were conducted following specific and reproducible protocols.
Synthesis of 3,5-Bis(trifluoromethyl)phenyl Substituted Pyrazole Derivatives:
The synthetic route involves a multi-step process. Initially, a pyrazole aldehyde intermediate is synthesized. This is followed by a reductive amination with various substituted anilines to yield the final products.[1]
-
Synthesis of Pyrazole Aldehyde Intermediate: 4-Hydrazinobenzoic acid is reacted with 3,5-bis(trifluoromethyl)acetophenone in refluxing ethanol. The resulting intermediate is then treated with a Vilsmeier-Haack reagent (generated from DMF and POCl₃) to yield the key pyrazole aldehyde.[1]
-
Reductive Amination: The pyrazole aldehyde is refluxed with the desired aniline derivative in toluene using a Dean-Stark apparatus to form an imine. The resulting imine is then reduced with sodium borohydride in methanol to afford the final aniline-substituted pyrazole derivative.[1]
Antimicrobial Susceptibility Testing:
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Minimum Inhibitory Concentration (MIC) Assay: A twofold serial dilution of each compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Bacterial strains are added to each well at a final concentration of 5 x 10⁵ CFU/mL. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
-
Minimum Biofilm Eradication Concentration (MBEC) Assay: Bacterial biofilms are grown in 96-well plates for 24 hours. The planktonic cells are then removed, and the biofilms are washed. The synthesized compounds at various concentrations are added to the wells, and the plates are incubated for another 24 hours. The MBEC is determined as the lowest concentration of the compound that results in no bacterial growth after disrupting the biofilm and plating on agar.[1]
Visualizing the Structure-Activity Landscape
To better illustrate the relationships between chemical structure, synthetic strategy, and biological activity, the following diagrams are provided.
Caption: Experimental workflow from synthesis to SAR analysis.
Caption: Key structure-activity relationship trends.
References
A Comparative Guide to the Efficacy of Trifluoromethyl-Substituted Pyrazole Derivatives Against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. Pyrazole derivatives, a well-known class of heterocyclic compounds, have demonstrated a wide range of pharmacological activities. Recent studies have highlighted that pyrazoles substituted with trifluoromethylphenyl groups are particularly potent inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3] These compounds have shown efficacy in not only inhibiting planktonic bacterial growth but also in preventing and eradicating biofilms.[2][4] Investigations into their mechanism of action suggest that some of these derivatives may have a global effect on bacterial cell function, potentially by disrupting the cell wall or inhibiting macromolecular synthesis pathways like fatty acid biosynthesis.[4][5] This guide synthesizes the available data to offer a comparative perspective on their antibacterial potential.
Comparative Efficacy Data
The antibacterial efficacy of various trifluoromethyl-substituted pyrazole derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates greater potency.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Trifluoromethyl-Substituted Pyrazole Derivatives
| Compound Class / Derivative | S. aureus (MSSA) | S. aureus (MRSA) | S. epidermidis | E. faecalis | E. faecium (VRE) | Key Findings & Reference(s) |
| 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazoles | 0.5 - 2 | 0.25 - 2 | 1 - 2 | 1 - 2 | 1 - 2 | Highly potent against Gram-positive bacteria, with some derivatives showing MIC values as low as 0.25 µg/mL.[1][3] |
| - Dichloro aniline derivative (20) | - | 0.5 | - | - | - | One of the most potent compounds in its series.[1] |
| - Bromo-chloro-aniline derivative (21) | - | 0.5 | - | 1 | 1 | Very effective against both S. aureus and Enterococcus strains.[1] |
| N-(trifluoromethyl)phenyl Substituted Pyrazoles | 1.56 - 3.12 | 0.78 - 6.25 | 1.56 | 3.12 | 0.78 - 1.56 | Showed significant activity, particularly against MRSA and E. faecium.[2] |
| - Dichloro substitution derivative (18) | - | 0.78 - 1.56 | - | Potent | Potent | One of the most potent in its series against S. aureus and Enterococcus.[2] |
| - Bromo & trifluoromethyl derivative (25) | - | 0.78 | 1.56 | - | 0.78 | The most potent against S. epidermidis and E. faecium in its series.[2] |
| 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl Derivatives | Moderate | 0.78 | - | Potent | - | Bromo-substituted and trifluoromethyl-substituted derivatives were highly active.[6] |
| - Bromo-substituted derivative (47) | - | 0.78 | - | - | - | Among the most active in its series.[6] |
| - Fluoro-trifluoromethyl derivative (59) | Potent | Potent | - | Potent | - | The most potent compound in its series.[6] |
Note: A dash (-) indicates data was not specified for that particular strain in the cited source.
Experimental Protocols
The methodologies outlined below are standard procedures used to evaluate the antibacterial properties of the pyrazole compounds cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial strains are cultured in a suitable broth (e.g., Mueller-Hinton Broth) to reach the exponential growth phase. The culture is then diluted to a standard density (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Test compounds are serially diluted (typically twofold) in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well. The plates are incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is recorded as the lowest concentration of the compound at which no turbidity (visible growth) is observed.
Biofilm Inhibition and Eradication Assays
These assays measure the ability of a compound to prevent the formation of or destroy established biofilms.
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate and incubated for 24 hours to allow biofilm formation.
-
For Inhibition Assay: Test compounds are added along with the bacterial suspension at the beginning of the incubation.
-
For Eradication Assay: After 24 hours, planktonic cells are removed, and the pre-formed biofilms are washed. Fresh media containing serial dilutions of the test compounds are then added.
-
Quantification: After a further 24-hour incubation, the biofilm is quantified. This is commonly done by staining with crystal violet, which binds to the biofilm matrix. The stain is then solubilized, and the absorbance is measured to determine the biofilm mass. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration required to kill the biofilm cells.[1][3][4]
Visualizations: Workflows and Mechanisms
Experimental and Data Analysis Workflow
The following diagram illustrates the typical workflow for screening and evaluating novel antibacterial compounds like pyrazole derivatives.
Caption: Workflow for Antibacterial Compound Evaluation
Proposed Mechanism of Action for Pyrazole Derivatives
The diagram below outlines a potential mechanism of action for certain trifluoromethyl-substituted pyrazoles, which involves a broad disruption of essential cellular processes.
Caption: Proposed Global Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Receptor Cross-Reactivity of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole and Structurally Related Analogs
A Predictive Assessment for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cross-reactivity of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole is not publicly available. This guide provides a comparative analysis based on published data for structurally similar pyrazole-containing compounds to infer potential off-target interactions. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide to aid in early-stage assessment and experimental design.
Introduction
This compound is a synthetic compound featuring a central pyrazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The trifluoromethyl groups at positions 3 and 5 are known to enhance metabolic stability and receptor binding affinity, while the 1-benzoyl substitution introduces a distinct conformational and electronic profile. Understanding the potential for cross-reactivity with various receptors is crucial for predicting the compound's pharmacological profile, potential side effects, and therapeutic applications.
This guide provides a comparative overview of the known receptor interactions of pyrazole derivatives that share key structural motifs with this compound. The primary receptor families discussed are the cannabinoid receptors (CB1 and CB2), adenosine receptors (A1, A2A, A2B, and A3), and the enzyme fatty acid amide hydrolase (FAAH), as these are common targets for pyrazole-based ligands.
Predicted Cross-Reactivity Profile
Based on the analysis of structurally related compounds, this compound is predicted to have potential interactions with the following receptors. The binding affinities are inferred from published data on analogous compounds and are presented for comparative purposes.
| Target Receptor/Enzyme | Predicted Affinity (Ki or IC50) | Key Structural Analogs and Supporting Evidence |
| Cannabinoid Receptor 1 (CB1) | Possible (Low to Moderate Affinity) | Diarylpyrazole derivatives, such as Rimonabant, are potent CB1 antagonists. The presence of two aromatic rings (benzoyl and pyrazole) suggests a potential for interaction.[1][2] |
| Cannabinoid Receptor 2 (CB2) | Possible (Low to Moderate Affinity) | Many pyrazole-based compounds exhibit affinity for CB2 receptors, often with selectivity over CB1. The specific substitution pattern will determine the affinity and selectivity.[1] |
| Adenosine Receptors (A1, A2A, A3) | Possible (Variable Affinity) | Pyrazolo-triazolo-pyrimidine derivatives show high affinity and selectivity for adenosine receptor subtypes, particularly A3. The core pyrazole structure is a key pharmacophore.[3][4][5] |
| Fatty Acid Amide Hydrolase (FAAH) | Possible (Inhibitory Activity) | Pyrazole-containing compounds have been identified as inhibitors of FAAH. The trifluoromethyl groups may contribute to inhibitory potency. |
Experimental Protocols
To empirically determine the cross-reactivity profile of this compound, the following experimental protocols are recommended.
Cannabinoid Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for CB1 and CB2 receptors.
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]-CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-CP-55,940 (final concentration ~0.5 nM), and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of WIN 55,212-2.
-
Add 50 µL of the cell membrane preparation (10-20 µg of protein) to each well.
-
Incubate the plate at 30°C for 90 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Adenosine Receptor Binding Assay
This protocol is a general method for determining binding affinity at adenosine receptor subtypes.
Objective: To determine the binding affinity (Ki) of this compound for human A1, A2A, and A3 adenosine receptors.
Materials:
-
Membrane preparations from cells stably expressing human A1, A2A, or A3 receptors.
-
Radioligands: [³H]-CCPA (for A1), [³H]-ZM241385 (for A2A), [¹²⁵I]-AB-MECA (for A3).
-
Non-specific binding control: NECA (10 µM).
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing adenosine deaminase (2 IU/mL).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a gamma or liquid scintillation counter.
Procedure:
-
Follow a similar procedure as the cannabinoid receptor binding assay, using the appropriate radioligand and cell membranes for each adenosine receptor subtype.
-
Incubation is typically performed at 25°C for 60-120 minutes.
-
Data analysis is performed as described above to determine the Ki value.
FAAH Activity Assay
This fluorometric assay measures the inhibition of FAAH enzyme activity.
Objective: To determine the IC50 value of this compound for human FAAH.
Materials:
-
Recombinant human FAAH enzyme.
-
FAAH substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Test compound: this compound.
-
Assay buffer: 125 mM Tris-HCl, 1 mM EDTA, 0.2% BSA, pH 9.0.
-
96-well black microplate.
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm).
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions and the FAAH enzyme.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the AAMCA substrate (final concentration ~10 µM).
-
Measure the increase in fluorescence over time (kinetic read) or after a fixed incubation period (e.g., 30 minutes) at 37°C.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Predicted interactions with CB1 and A2A receptor signaling.
Experimental Workflow Diagram
Caption: Recommended workflow for assessing cross-reactivity.
Conclusion
While direct experimental evidence is lacking for this compound, the existing literature on structurally related pyrazole derivatives strongly suggests a potential for cross-reactivity with cannabinoid receptors, adenosine receptors, and FAAH. The provided predictive analysis and experimental protocols offer a framework for researchers to systematically investigate the pharmacological profile of this compound. Empirical determination of its binding affinities and functional activities is essential to validate these predictions and to fully characterize its therapeutic potential and off-target liabilities.
References
- 1. Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Pyrazolyl-N(6)-substituted adenosine derivatives as high affinity and selective adenosine A(3) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-affinity relationships of the affinity of 2-pyrazolyl adenosine analogues for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Antimicrobial Research: A Comparative Guide to Alternatives for 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. While 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole has served as a notable reference compound, a diverse array of pyrazole-based alternatives has emerged, demonstrating significant potential in antimicrobial research. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.
This publication delves into the performance of various pyrazole derivatives, offering a comprehensive overview of their antimicrobial efficacy. By presenting quantitative data in a structured format, alongside detailed experimental protocols and visual diagrams, this guide aims to equip researchers with the necessary information to make informed decisions in their quest for new antimicrobial agents.
Comparative Antimicrobial Activity of Pyrazole Derivatives
The antimicrobial potential of several classes of pyrazole derivatives has been investigated, with many exhibiting promising activity against a broad spectrum of pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected alternative compounds against various Gram-positive and Gram-negative bacteria, as well as fungal strains. A lower MIC value indicates greater antimicrobial potency.
N-Phenylpyrazole Derivatives
N-phenylpyrazole derivatives have demonstrated significant antibacterial and antifungal properties. The substitution pattern on the phenyl ring plays a crucial role in their activity.
| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference |
| N-Phenylpyrazole Curcumin | N-(3-Nitrophenylpyrazole) curcumin | Staphylococcus aureus | 10 | [1] |
| N-Phenylpyrazole Curcumin | N-(2-Fluorophenylpyrazole) curcumin | Escherichia coli | 50 | [1] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Compound 12 | Staphylococcus aureus | 1-8 | [2] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Compound 12 | Escherichia coli 1924 | 1 | [2] |
Pyrazole-Thiazole Hybrids
The hybridization of pyrazole with a thiazole moiety has yielded compounds with potent antimicrobial effects, particularly against resistant strains.
| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference |
| Tethered thiazolo-pyrazole | Compound 17 | Methicillin-resistant S. aureus (MRSA) | 4 | [2] |
| Pyrazole-thiazole hybrids | - | Methicillin-resistant S. aureus (MRSA) | 1.9 - 3.9 | [2] |
| Pyrazolyl–thiazole | Compounds 8j and 8s | Staphylococcus aureus NCIM2178 | 0.0625 |
Other Notable Pyrazole Derivatives
Various other substitutions on the pyrazole ring have resulted in compounds with a wide range of antimicrobial activities.
| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole-derived hydrazones | Compound 6 | Gram-positive strains & A. baumannii | 0.78 - 1.56 | [2] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Compound 21a | Aspergillus niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 7.8 | [3] |
| 1,3,5-trisubstituted-1H-pyrazoles | Compound 2d | Various bacteria and Candida albicans | - | |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Compound 4 | Streptococcus epidermidis | 0.25 | [4] |
| 5-hydroxy-3-methyl-1H-pyrazol-4-yl derivative | Compound 3 | Escherichia coli | 0.25 | [4] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5][6]
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism to be tested, corresponding to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
DNA Gyrase Inhibition Assay
Several pyrazole derivatives are believed to exert their antimicrobial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[7][8][9]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, and the necessary buffer components.
-
Compound Addition: Add varying concentrations of the test compound to the reaction mixture. Include a positive control (known DNA gyrase inhibitor, e.g., novobiocin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing a protein denaturant and a loading dye).
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the negative control. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined.[10][11]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 8. Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv...: Ingenta Connect [ingentaconnect.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
The Fluorine Advantage: A Comparative Study of Trifluoromethylated vs. Non-Fluorinated Pyrazoles
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of trifluoromethylated and non-fluorinated pyrazoles, using the well-known COX-2 inhibitor Celecoxib and its non-fluorinated counterpart as a case study. We will delve into their physicochemical properties, biological activities, and the experimental methods used to determine these characteristics.
The introduction of a trifluoromethyl (-CF3) group can dramatically alter a molecule's properties. Due to the high electronegativity of fluorine, the -CF3 group is strongly electron-withdrawing, which can impact the acidity (pKa) of nearby functional groups. Furthermore, it often increases lipophilicity (LogP), which can enhance membrane permeability and cell uptake. A key advantage of trifluoromethylation is the enhancement of metabolic stability; the carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, often leading to a longer drug half-life.
Case Study: Celecoxib vs. its Non-Fluorinated Analog
To illustrate the impact of trifluoromethylation, we compare Celecoxib, a potent and selective COX-2 inhibitor featuring a trifluoromethyl group, with its non-fluorinated methyl analog, 4-[5-(4-methylphenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide.
Physicochemical Properties
The introduction of the trifluoromethyl group in Celecoxib leads to notable changes in its physicochemical profile compared to its methyl analog.
| Property | Trifluoromethylated Pyrazole (Celecoxib) | Non-Fluorinated Pyrazole (Methyl Analog) | Impact of Trifluoromethylation |
| pKa | 11.1 (sulfonamide moiety)[1][2][3] | Data not available in searched literature | The electron-withdrawing nature of the -CF3 group is expected to increase the acidity of the sulfonamide proton, resulting in a lower pKa compared to the methyl analog. |
| LogP | 3.5[1] | Data not available in searched literature | The -CF3 group significantly increases the lipophilicity of the molecule. |
| Aqueous Solubility | Practically insoluble at physiological pH[1] | Data not available in searched literature | Increased lipophilicity generally leads to lower aqueous solubility. |
Biological Activity: COX-2 Inhibition
The primary biological target for Celecoxib is the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group plays a crucial role in its potent and selective inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | >100 | 0.04 | >2500 |
| Non-Fluorinated Analog | Data not available in searched literature | Data not available in searched literature | The -CF3 group in Celecoxib is known to contribute to its high affinity and selectivity for the COX-2 active site. |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the physicochemical and biological properties of drug candidates.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a standard method for pKa determination.[1]
-
Preparation: A 1mM solution of the test compound is prepared. For the titration, 0.1 M HCl, 0.1 M NaOH, and 0.15 M KCl (to maintain constant ionic strength) solutions are prepared.
-
Titration: 20 mL of the sample solution is acidified with 0.1 M HCl to a pH of 1.8-2.0. The solution is then titrated with 0.1 M NaOH, adding the titrant in small increments.
-
Measurement: The pH of the solution is measured after each addition of NaOH using a calibrated pH meter. The titration continues until the pH reaches 12.0-12.5 and stabilizes.
-
Analysis: The pKa is determined from the inflection point of the resulting titration curve. The experiment is typically performed in triplicate to ensure accuracy.
Determination of LogP (Shake-Flask Method)
The shake-flask method is the classic approach for measuring the partition coefficient (LogP).
-
Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: A small volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility (Kinetic Solubility Assay)
Kinetic solubility is often measured in early drug discovery to assess a compound's dissolution characteristics.[4][5]
-
Stock Solution: A high-concentration stock solution of the test compound is prepared in DMSO.
-
Sample Preparation: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 to 24 hours) with shaking to allow for dissolution and equilibration.
-
Separation of Undissolved Compound: The samples are filtered or centrifuged to remove any precipitated or undissolved compound.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is measured, typically by UV-Vis spectrophotometry or LC-MS/MS.
-
Solubility Calculation: The aqueous solubility is determined by comparing the measured concentration to a standard curve.
In Vitro COX-1 and COX-2 Inhibition Assay
The inhibitory activity of a compound against COX-1 and COX-2 can be determined using a fluorometric or LC-MS-based assay.[5][6]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), solutions of co-factors (hematin and L-epinephrine), the substrate (arachidonic acid), and the test compound at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, co-factors, and the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the test compound solutions to the wells and pre-incubate with the enzyme for a specified time (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Detection:
-
Fluorometric: A fluorescent probe is used that reacts with the prostaglandin G2 product, and the increase in fluorescence is measured over time.
-
LC-MS/MS: The reaction is stopped after a set time, and the amount of a specific prostaglandin product (e.g., PGE2) is quantified by LC-MS/MS.
-
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Concepts
To better understand the workflows and relationships discussed, the following diagrams are provided.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Trifluoromethylpyrazole-Containing Inhibitors: A Focus on Cyclooxygenase-2 Inhibition
Introduction
Inhibitory Concentration: A Quantitative Comparison
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific biological target by 50%. For anti-inflammatory pyrazole derivatives like Celecoxib, the primary targets are the cyclooxygenase enzymes, COX-1 and COX-2. Celecoxib is known to be a selective inhibitor of COX-2.[3][4]
| Compound | Target | IC50 | Cell Line/System |
| Celecoxib | COX-2 | 40 nM | Sf9 cells |
| Celecoxib | COX-1 | 15 µM | Sf9 cells |
Table 1: Inhibitory Concentration of Celecoxib against COX-1 and COX-2. The data clearly demonstrates the selectivity of Celecoxib for COX-2 over COX-1, with a significantly lower IC50 value for COX-2.[4][5]
Experimental Protocol: Determination of IC50
The following is a generalized protocol for determining the IC50 of an inhibitor against COX enzymes, based on common methodologies.[4][5]
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of COX-1 and COX-2 enzyme activity.
Materials:
-
COX-1 and COX-2 enzymes (often from insect cells, e.g., Sf9 cells)
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme assay buffer
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Enzyme Preparation: Homogenates from Sf9 cells expressing either COX-1 or COX-2 are prepared.
-
Inhibitor Preparation: A series of dilutions of the test inhibitor are prepared in the assay buffer.
-
Assay Setup: In a 96-well plate, the enzyme preparation is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination and Measurement: After a set incubation time, the reaction is stopped. The amount of PGE2 produced is quantified using an ELISA kit.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 1. Experimental workflow for the determination of the IC50 value of a COX inhibitor.
Signaling Pathway: Mechanism of Action
Celecoxib exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.
Figure 2. The cyclooxygenase (COX) signaling pathway and the inhibitory action of pyrazole-based COX-2 inhibitors.
While the specific inhibitory concentration of this compound remains to be publicly documented, the analysis of the structurally related compound, Celecoxib, provides valuable insights into the potential biological activity of this chemical class. The trifluoromethylpyrazole moiety is a key feature of selective COX-2 inhibitors, and the experimental protocols and signaling pathways described herein are fundamental to the evaluation of such compounds. Further research would be necessary to determine the precise IC50 and biological targets of this compound.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole: A Comprehensive Guide
For Immediate Reference: The primary recommended disposal method for 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] This compound should not be disposed of via standard laboratory drains or as regular solid waste.
This document provides detailed procedural guidance for the safe and compliant disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₀H₄F₆N₂O |
| CAS Number | 134947-25-4 |
| Molecular Weight | 306.15 g/mol |
| Physical Form | Solid (Assumed) |
| Melting Point | Data not available (Related compound 3,5-Bis(trifluoromethyl)pyrazole: 83-85 °C) |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. The following protocol outlines the necessary steps for its proper management and disposal.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat and, if handling large quantities or if there is a risk of dust generation, consider additional protective clothing.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a certified respirator is necessary.
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The original manufacturer's container is ideal if it is in good condition.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Segregation: Store the waste container separately from incompatible materials. While specific incompatibility data for this compound is limited, as a general rule, keep it away from strong oxidizing agents, acids, and bases.
-
Storage Area: Keep the waste container in a designated, well-ventilated, and secure area, away from heat sources and ignition.
3. Disposal Procedure:
-
Small Quantities (Residual amounts): For trace amounts on lab equipment or surfaces, decontaminate using an appropriate solvent. The resulting rinsate must be collected as hazardous waste. Do not wash down the drain.
-
Bulk Quantities:
-
The primary disposal route is through a licensed hazardous waste disposal company. This ensures the compound is transported and destroyed in compliance with all local, state, and federal regulations.
-
The recommended destruction method is controlled incineration . Due to the fluorinated nature of the compound, high-temperature incineration (potentially above 1000°C) with flue gas scrubbing is required to ensure complete destruction and to prevent the release of harmful decomposition products like hydrogen fluoride.
-
4. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent paper, and empty containers, must be treated as hazardous waste.
-
Empty Containers: Should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container may be disposed of according to institutional guidelines, which may include puncturing to prevent reuse and disposal in a sanitary landfill.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safety and Handling Logical Relationships
This diagram outlines the logical connections between handling procedures and safety measures.
Caption: Logical relationships in safety and handling procedures.
References
Personal protective equipment for handling 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole. It includes operational procedures and disposal plans to ensure the safe management of this compound in a laboratory setting.
Disclaimer: The safety data sheet (SDS) for this compound does not currently provide specific GHS hazard classifications.[1] The information and recommendations provided below are based on the available data for this compound and the known hazards of a structurally similar compound, 3,5-Bis(trifluoromethyl)pyrazole, which is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, a conservative approach to handling is strongly advised.
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound.
| Personal Protective Equipment (PPE) | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be worn when there is a risk of splashing. | To protect eyes from contact with the chemical, which may cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious lab coat.[1] Closed-toe shoes. | To prevent skin contact, which may cause irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1] | To prevent inhalation of dust or vapors, which may cause respiratory irritation. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
| Procedure | Step-by-Step Guidance |
| Handling | 1. Work in a well-ventilated area, such as a chemical fume hood.[1] 2. Avoid the formation of dust and aerosols. 3. Avoid contact with skin, eyes, and clothing. 4. Wear the appropriate PPE as specified in the table above. |
| Storage | 1. Store in a tightly closed container.[1] 2. Keep in a dry, cool, and well-ventilated place.[1] 3. Store away from incompatible materials, such as strong oxidizing agents.[2] |
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of an emergency. A clear disposal plan prevents environmental contamination.
| Plan | Procedural Steps |
| First Aid: Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, give oxygen. 3. If not breathing, give artificial respiration. 4. Seek immediate medical attention.[1] |
| First Aid: Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water. 3. Seek medical attention if irritation persists.[1] |
| First Aid: Eye Contact | 1. Rinse cautiously with water for at least 15 minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Seek immediate medical attention.[1] |
| First Aid: Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1] |
| Accidental Release | 1. Ensure adequate ventilation and wear appropriate PPE. 2. Avoid dust formation. 3. Sweep up the spilled material and place it in a suitable, closed container for disposal. 4. Do not let the chemical enter drains.[1] |
| Disposal | 1. Dispose of the chemical and its container in accordance with local, regional, and national regulations. 2. The material should be treated as hazardous waste. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
